2-(Methylthio)nicotinoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMBWMMHUSVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379068 | |
| Record name | 2-(Methylsulfanyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97936-43-1 | |
| Record name | 2-(Methylsulfanyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)nicotinoyl Chloride from 2-(Methylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)nicotinoyl chloride from its corresponding carboxylic acid, 2-(methylthio)nicotinic acid. This conversion is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the common synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
This compound is a reactive acyl chloride derivative of nicotinic acid. The presence of the methylthio group at the 2-position of the pyridine ring influences the electronic properties and reactivity of the molecule, making it a valuable building block for the synthesis of targeted therapeutic agents and other specialized chemicals. The conversion of the carboxylic acid to the more reactive acid chloride is a key transformation that enables subsequent reactions, such as amidation and esterification, to build more complex molecular architectures.
Synthetic Pathways
The primary and most direct method for the synthesis of this compound from 2-(methylthio)nicotinic acid involves the use of a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Thionyl Chloride Method
Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.
Oxalyl Chloride Method
Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are also gaseous, simplifying the purification process. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Thionyl Chloride Method (Typical) | Oxalyl Chloride Method (Typical) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | Excess (used as solvent or co-solvent) | 1.1 - 2.0 equivalents |
| Solvent | Toluene, Dichloromethane, or neat | Dichloromethane, 1,2-dichloroethane |
| Catalyst | N/A (sometimes DMF) | N,N-Dimethylformamide (catalytic) |
| Temperature | Reflux (typically 70-80 °C) | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Work-up | Removal of excess SOCl₂ by distillation | Removal of solvent by distillation |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood as they involve corrosive reagents and produce toxic gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol using Thionyl Chloride
This protocol is a general procedure based on the synthesis of related nicotinoyl chlorides.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(methylthio)nicotinic acid.
-
Reagent Addition: Add an excess of thionyl chloride (approximately 5-10 equivalents) to the flask. Alternatively, a high-boiling inert solvent such as toluene can be used, with a smaller excess of thionyl chloride (2-3 equivalents). A catalytic amount of N,N-dimethylformamide (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude this compound, a pale yellow solid, can be purified by recrystallization from an inert solvent like hexane or by distillation under high vacuum. The product is moisture-sensitive and should be handled under an inert atmosphere.
Protocol using Oxalyl Chloride
This protocol is a general procedure based on the synthesis of various acid chlorides.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-(methylthio)nicotinic acid in an anhydrous inert solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add a solution of oxalyl chloride (1.1-1.5 equivalents) in the same anhydrous solvent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction progress is indicated by the dissolution of the starting material and the evolution of gas.
-
Work-up: Once the reaction is complete, remove the solvent and volatile byproducts under reduced pressure.
-
Purification: The resulting solid, this compound, can be purified by recrystallization from a non-polar solvent or used directly in the next step, assuming high conversion. Due to its moisture sensitivity, storage under an inert atmosphere is recommended.
Logical Workflow
The following diagram illustrates the decision-making process for selecting a synthetic method.
Caption: Decision workflow for selecting a chlorination method.
Conclusion
The synthesis of this compound from 2-(methylthio)nicotinic acid is a straightforward and efficient process when employing standard chlorinating agents such as thionyl chloride or oxalyl chloride. The choice of reagent and conditions can be tailored based on the scale of the reaction and the desired purity of the final product. Careful handling is required due to the corrosive nature of the reagents and the moisture sensitivity of the product. This guide provides the necessary information for researchers to successfully perform this important chemical transformation.
References
An In-depth Technical Guide to 2-(Methylthio)nicotinoyl chloride (CAS Number 97936-43-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. The document details its chemical and physical properties, provides a putative synthesis protocol, and outlines a general method for its application in the preparation of nicotinamide derivatives. A significant focus is placed on its claimed utility in the development of Bcl-3 inhibitors, a promising area for cancer therapeutic research. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction
This compound, with the CAS number 97936-43-1, is a heterocyclic acid chloride that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a methylthio group and an acyl chloride, makes it a valuable precursor for the synthesis of a variety of amide derivatives. Notably, it has been identified as a key reagent in the preparation of benzamides with potential activity as Bcl-3 inhibitors[1]. The B-cell lymphoma 3 (Bcl-3) protein is an important regulator of the NF-κB signaling pathway and has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 97936-43-1 | [1] |
| Molecular Formula | C₇H₆ClNOS | |
| Molecular Weight | 187.65 g/mol | |
| Appearance | Very pale yellow powder | |
| Melting Point | 88-91 °C | |
| Sensitivity | Moisture sensitive | |
| Synonyms | 2-(Methylsulfanyl)nicotinoyl chloride, 2-(Methylthio)pyridine-3-carbonyl chloride |
Synthesis
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on standard procedures for the conversion of carboxylic acids to acid chlorides.
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Methylthio)nicotinic acid in an excess of thionyl chloride.
-
Gently reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable anhydrous solvent or used directly in the next step.
dot
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)nicotinoyl chloride is a reactive acyl chloride derivative of nicotinic acid. Its strategic functionalization with a methylthio group at the 2-position and a reactive acyl chloride at the 3-position makes it a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its application in the synthesis of Bcl-3 inhibitors, a promising class of anti-cancer agents.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 97936-43-1 | [1][2] |
| Molecular Formula | C₇H₆ClNOS | [2] |
| Molecular Weight | 187.65 g/mol | [1] |
| Appearance | Very pale yellow powder | [1] |
| Melting Point | 88-91 °C | [1] |
| Solubility | Reacts with water; soluble in anhydrous organic solvents such as dichloromethane and toluene. | |
| Sensitivity | Moisture sensitive | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 2-(methylthio)nicotinic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of nicotinoyl chlorides.[3][4]
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(methylthio)nicotinic acid in an excess of thionyl chloride or in a solution of thionyl chloride in an inert solvent like toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).
-
Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
The resulting crude this compound, a pale yellow solid, can be used directly in the next step or purified by recrystallization from an anhydrous non-polar solvent if necessary.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. This reaction must be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The reaction produces toxic gases (HCl and SO₂); ensure proper trapping and neutralization.
Synthesis Workflow
References
2-(Methylthio)nicotinoyl chloride molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the development of pharmacologically active compounds.
Molecular Structure and Chemical Formula
This compound is a derivative of nicotinic acid, featuring a methylthio group at the 2-position and an acyl chloride at the 3-position of the pyridine ring. This trifunctional nature makes it a versatile reagent in organic synthesis.
The molecular structure can be represented by the SMILES string O=C(Cl)C1=C(SC)N=CC=C1.[1]
Chemical Formula: C₇H₆ClNOS[2][3][4]

Figure 1. 2D Structure of this compound
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 97936-43-1 | [2][4] |
| Molecular Weight | 187.65 g/mol | [2][3] |
| Appearance | White to very pale yellow powder | [4] |
| Melting Point | 88-91 °C | [2][4] |
| Sensitivity | Moisture sensitive | [2][4] |
Table 2: Spectroscopic Data for the Precursor, 2-(Methylthio)nicotinic acid
| Data Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available from Sigma-Aldrich. | [5] |
| ¹³C NMR | Spectra available from Sigma-Aldrich. | [5] |
| Mass Spectrometry (GC-MS) | m/z top peak: 79; 2nd highest: 169; 3rd highest: 123. | [5] |
| IR Spectra (FTIR) | Spectra available from Sigma-Aldrich. | [5] |
Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid and subsequently used to create amide derivatives. The following protocols are based on established chemical transformations.
Synthesis of this compound
This protocol describes the conversion of 2-(Methylthio)nicotinic acid to its acyl chloride derivative using thionyl chloride. This is a standard method for preparing acyl chlorides from carboxylic acids.[6][7]
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or tetrahydrofuran)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Methylthio)nicotinic acid (1 equivalent) in an anhydrous solvent such as toluene.
-
Add an excess of thionyl chloride (at least 2-3 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-3 hours.[6] The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[6]
-
The resulting crude this compound, often a solid, can be used in the next step without further purification or can be purified by recrystallization from a non-protic solvent if necessary.
Synthesis of Benzamide Derivatives
This compound is a key reagent in the preparation of benzamides, some of which have been investigated as Bcl-3 inhibitors.[3] The following is a general procedure for the amidation of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., a substituted aniline)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Dissolve the desired amine (1 equivalent) and a tertiary amine base like triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture may be filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 1M HCl), water, a saturated sodium bicarbonate solution, and finally brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude amide product can be purified by standard techniques such as recrystallization or column chromatography.
Synthetic Workflow and Applications
The primary application of this compound is as a building block in multi-step organic synthesis. Its role in the formation of amide bonds is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Diagram Caption: Synthetic workflow of this compound and its use.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE CAS#: 97936-43-1 [amp.chemicalbook.com]
- 3. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
- 4. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
- 5. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-(Methylthio)nicotinoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(Methylthio)nicotinoyl chloride. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by comparative analysis with the known spectroscopic data of the closely related compound, 2-(Methylthio)nicotinic acid. This document also outlines standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | dd | 1H | H6 (Pyridine) |
| ~8.0 | dd | 1H | H4 (Pyridine) |
| ~7.2 | dd | 1H | H5 (Pyridine) |
| ~2.6 | s | 3H | -SCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Acid Chloride) |
| ~160 | C2 (Pyridine) |
| ~153 | C6 (Pyridine) |
| ~138 | C4 (Pyridine) |
| ~125 | C3 (Pyridine) |
| ~121 | C5 (Pyridine) |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O stretch (Acid Chloride) |
| ~1580, ~1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1100 | Medium | C-Cl stretch |
| ~700 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 187/189 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 152 | High | [M-Cl]⁺ (Acylium ion) |
| 124 | Medium | [M-Cl-CO]⁺ |
| 78 | Medium | [Pyridine]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The compound is moisture-sensitive, so the solvent should be anhydrous.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a solid, it can be prepared as a KBr pellet or a Nujol mull. Given its moisture sensitivity, all sample handling should be performed in a dry environment (e.g., a glove box).
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Reaction of 2-(Methylthio)nicotinoyl Chloride with Primary Amines for Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 2-(methylthio)nicotinoyl chloride and primary amines, a crucial transformation in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound, an acyl chloride, with a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism.[1]
Step 1: Nucleophilic Attack (Addition)
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.[1] This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group.[1]
Proton Transfer
The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct formed from the chloride ion and the proton from the amine.[2][3] This deprotonation step is crucial as it drives the reaction to completion and prevents the protonation of the primary amine reactant, which would render it non-nucleophilic.
The overall reaction is the formation of a stable N-substituted-2-(methylthio)nicotinamide and a salt of the base used.
Quantitative Data: Synthesis of Nicotinamide Derivatives
The following table summarizes the reported yields for the synthesis of various N-(thiophen-2-yl) nicotinamide derivatives, which involves the reaction of a nicotinoyl chloride with a primary amine. While not all examples use the 2-(methylthio) substituent, they follow the same fundamental reaction pathway and provide valuable quantitative insights into the efficiency of this transformation under different substitution patterns.
| Product Compound ID | Substituents on Nicotinoyl Chloride | Amine Reactant | Yield (%) | Reference |
| 4b | 6-bromo-5-chloro-2-methyl | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 74 | [4] |
| 4f | 5,6-dichloro | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 75 | [4] |
| 4g | 5-bromo-6-chloro | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 64 | [4] |
| 4m | 5,6-dichloro | 2-methoxyethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 69 | [4] |
| 4o | 5,6-dichloro | 5-amino-N,4-dimethylthiophene-2-carboxamide | 68 | [4] |
| 4p | 5,6-dichloro | 5-amino-N-cyclopropyl-4-methylthiophene-2-carboxamide | 69 | [4] |
| (unlabeled) | none | Hydrazine hydrate | 87.5 (for nicotinoyl chloride) | [5] |
| 9D | 2-methyl | (5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl) | 75 | [6] |
Experimental Protocols
This section details generalized and specific experimental procedures for the synthesis of N-substituted nicotinamides via a nicotinoyl chloride intermediate.
Protocol 1: General Synthesis of Nicotinoyl Chloride
This procedure describes the conversion of a substituted nicotinic acid to its corresponding acyl chloride, a necessary precursor for the amidation reaction.[2][4]
-
Materials:
-
Substituted nicotinic acid (1.0 eq)
-
Oxalyl chloride (3.0 eq) or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
-
Procedure:
-
Suspend the substituted nicotinic acid in anhydrous DCM in a flask under an inert atmosphere.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add oxalyl chloride dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for approximately 6 hours or until the reaction is complete, which can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride.
-
The crude acyl chloride is typically used in the subsequent step without further purification.
-
Protocol 2: General Amide Coupling with Primary Amines
This protocol outlines the acylation of a primary amine with the nicotinoyl chloride intermediate.[2][4]
-
Materials:
-
Primary amine (1.0 eq)
-
Crude nicotinoyl chloride (from Protocol 1) (1.15 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM in a reaction flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the crude nicotinoyl chloride in anhydrous DCM.
-
Add the solution of the nicotinoyl chloride dropwise to the cooled, stirring amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting amine.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted nicotinamide.
-
Potential Side Reactions and Considerations
-
Reaction with Water: Acyl chlorides are highly reactive and will readily hydrolyze in the presence of moisture to form the corresponding carboxylic acid. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere.
-
Double Acylation: If the primary amine has other nucleophilic groups (e.g., hydroxyl or a second amine), there is a potential for multiple acylations. Protecting groups may be necessary for more complex substrates.
-
Base-Induced Side Reactions: While a base is necessary, strongly basic conditions or elevated temperatures can lead to side reactions, depending on the specific substrate. The use of a non-nucleophilic base like triethylamine or DIEA is standard practice.
-
Purity of Acyl Chloride: The crude nicotinoyl chloride is often used directly. However, impurities from the chlorination step can sometimes interfere with the subsequent amidation. If yields are low or purification is difficult, purification of the acyl chloride (e.g., by distillation under reduced pressure) may be necessary.
This guide provides a foundational understanding of the reaction between this compound and primary amines. The provided protocols and data serve as a starting point for the development of specific synthetic procedures tailored to the unique properties of the desired target molecules.
References
A Technical Guide to the Stability and Storage of 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Methylthio)nicotinoyl chloride (CAS No. 97936-43-1). Due to its reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications. This document summarizes publicly available data from safety data sheets (SDS) and chemical supplier information.
Chemical Properties and Stability Profile
This compound is a reactive acyl chloride derivative of nicotinic acid. Its stability is primarily influenced by its sensitivity to moisture.
Key Stability Characteristics:
-
Moisture Sensitivity: The compound is highly sensitive to moisture.[1][2][3] It readily reacts with water, leading to decomposition. This hydrolysis is a key consideration for its handling and storage.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[1] Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.
-
Corrosivity: The substance is classified as corrosive, capable of causing severe skin burns and eye damage.[4] It may also be corrosive to metals.
Recommended Storage and Handling Conditions
To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended.
Storage Recommendations Summary
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 10°C - 25°C. | [1][5] |
| Atmosphere | Store under an inert gas, such as nitrogen. | [1][5] |
| Container | Keep in the original, tightly closed container.[1][5][6] Store in a corrosive-resistant container with a resistant inner liner. | |
| Ventilation | Store in a well-ventilated area. | [1][5] |
| Moisture | Protect from moisture. The compound is hygroscopic. | [5] |
| Security | Store locked up. | [1] |
Handling Precautions:
-
Handle only in a closed system or with appropriate exhaust ventilation.[1][4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]
-
Wash hands thoroughly after handling.[5]
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available and are typically considered proprietary information by manufacturers. However, a general approach to assessing the stability of a moisture-sensitive compound like this would involve:
-
Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., elevated temperature, high humidity, different pH solutions, and UV light) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions for an extended period and periodically testing its purity and potency using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualized Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Recommended workflow for receiving, handling, and storing this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
- 3. 2-(METHYLTHIO)NICOTINYL CHLORIDE CAS#: 97936-43-1 [amp.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. biosynth.com [biosynth.com]
- 6. merckmillipore.com [merckmillipore.com]
Safety and Handling of 2-(Methylthio)nicotinoyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and after consulting the official SDS provided by the supplier.
Executive Summary
2-(Methylthio)nicotinoyl chloride (CAS No. 97936-43-1) is a reactive acyl chloride intermediate used in organic synthesis, notably in the preparation of benzamides that act as Bcl-3 inhibitors. As a moisture-sensitive and corrosive compound, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of its known properties, hazards, and essential safety protocols, including handling, storage, and emergency procedures. Due to the limited availability of specific toxicological data for this compound, information from structurally related acyl chlorides is used to infer potential hazards, and this is explicitly noted.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize available information for the target compound and provide comparative data from related nicotinoyl and acyl chlorides to guide risk assessment.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Nicotinoyl chloride | Acetyl Chloride |
| CAS Number | 97936-43-1 | 10400-19-8 | 75-36-5 |
| Molecular Formula | C₇H₆ClNOS | C₆H₄ClNO | C₂H₃ClO |
| Molecular Weight | 187.65 g/mol | 141.55 g/mol | 78.50 g/mol |
| Appearance | Very pale yellow powder | Crystalline solid | Colorless fuming liquid |
| Melting Point | 88-91°C | 15-16°C | -112°C |
| Boiling Point | Not available | 85°C | 51°C |
| Key Sensitivities | Moisture Sensitive | Moisture Sensitive | Reacts violently with water |
Table 2: Toxicological Data (Note: Data for target compound is unavailable)
| Hazard Data | This compound | Nicotinoyl chloride | Acetyl Chloride |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | H314: Causes severe skin burns and eye damage. | H314: Causes severe skin burns and eye damage. H225: Highly flammable liquid and vapor. |
| Oral LD50 (Rat) | Data not available | Data not available | 910 mg/kg |
| Primary Hazards | Corrosive | Corrosive | Corrosive, Flammable |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive solid. The primary hazards stem from its high reactivity, particularly with water and other nucleophiles.
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact. Inhalation of dust can cause irritation and burns to the respiratory tract.
-
Moisture Sensitivity: Reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas and 2-(methylthio)nicotinic acid. This reaction is exothermic and the HCl produced is also highly corrosive.
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines will react vigorously, potentially leading to a hazardous release of energy.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
An In-depth Technical Guide to 2-(Methylthio)nicotinoyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its synonyms, chemical properties, synthesis, and its application in the development of Bcl-3 inhibitors, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound is a reactive acyl chloride derivative of nicotinic acid. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 2-(Methylthio)pyridine-3-carbonyl chloride |
| Synonyms | 2-(Methylmercapto)nicotinylchloride, 2-(Methylsulfanyl)nicotinoyl chloride, 2-(Methylthio)-3-pyridinecarbonyl chloride |
| CAS Number | 97936-43-1 |
| Molecular Formula | C₇H₆ClNOS |
| Molecular Weight | 187.65 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 88-91 °C |
Table 1: Chemical and Physical Properties of this compound
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.5 | dd | H6 (Pyridine) |
| ~7.8 | dd | H4 (Pyridine) |
| ~7.2 | dd | H5 (Pyridine) |
| ~2.6 | s | -SCH₃ |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (acid chloride) |
| ~160 | C2 (Pyridine) |
| ~152 | C6 (Pyridine) |
| ~138 | C4 (Pyridine) |
| ~122 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
| ~15 | -SCH₃ |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 | C=O stretch (acid chloride) |
| ~1580 | C=C stretch (aromatic) |
| ~1450 | C-H bend (methyl) |
| ~1100 | C-S stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 187/189 | [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 152 | [M-Cl]⁺ |
| 124 | [M-Cl-CO]⁺ |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 2-(methylthio)nicotinic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(Methylthio)nicotinic Acid
-
Dissolution: Dissolve 2-mercaptonicotinic acid in an aqueous solution of sodium hydroxide.
-
Methylation: Add methyl iodide to the solution and stir the mixture at room temperature.
-
Acidification: After the reaction is complete (monitored by TLC), acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2-(methylthio)nicotinic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-(methylthio)nicotinic acid in an excess of thionyl chloride.
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield a pale yellow solid.
Application in the Synthesis of Bcl-3 Inhibitors
This compound serves as a crucial building block for the synthesis of benzamide derivatives that have shown potential as inhibitors of B-cell lymphoma 3 (Bcl-3), a protein implicated in various cancers.[1]
Caption: Synthesis of a benzamide-based Bcl-3 inhibitor.
Experimental Protocol: Synthesis of a Benzamide-based Bcl-3 Inhibitor
-
Reactant Preparation: Dissolve the desired substituted aniline in a suitable aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base such as pyridine or triethylamine.
-
Acylation: Slowly add a solution of this compound in the same solvent to the aniline solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-2-(methylthio)nicotinamide.
The Bcl-3 Signaling Pathway
Bcl-3 is an atypical IκB protein that functions as a transcriptional co-regulator, primarily by interacting with NF-κB p50 and p52 homodimers. Its dysregulation is associated with the progression of various cancers. Inhibitors of Bcl-3, such as those synthesized from this compound, are of significant interest in cancer therapy.
Caption: Simplified Bcl-3 signaling pathway and the point of intervention for inhibitors.
This guide provides a foundational understanding of this compound for its application in research and drug development. For further in-depth information, researchers are encouraged to consult the primary literature and safety data sheets for all chemicals used.
References
A Technical Guide to the Solubility of 2-(Methylthio)nicotinoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)nicotinoyl chloride (CAS No. 97936-43-1) is a heterocyclic acyl chloride derivative.[1][2] With a molecular formula of C7H6ClNOS and a molecular weight of approximately 187.65 g/mol , this compound serves as a key intermediate in organic synthesis.[2][3] Its utility has been noted in the preparation of benzamides that act as Bcl-3 inhibitors, highlighting its relevance in medicinal chemistry and drug development.[2]
As an acyl chloride, this compound is characterized by high reactivity, particularly its sensitivity to moisture and nucleophiles.[2][4] This reactivity makes understanding its solubility profile in various organic solvents a critical factor for its effective handling, storage, and use in synthetic applications. Proper solvent selection is paramount for controlling reaction kinetics, ensuring homogeneity, and maximizing product yields.
This technical guide provides an overview of the known properties of this compound, a qualitative assessment of its likely solubility, and a detailed experimental protocol for quantitatively determining its solubility in organic solvents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 97936-43-1 | [2] |
| Molecular Formula | C7H6ClNOS | [2] |
| Molecular Weight | 187.65 g/mol | [2][3] |
| Appearance | Very pale yellow powder | [2] |
| Melting Point | 88-91 °C | [2] |
| Chemical Class | Acyl Chloride | [5] |
| Reactivity | Moisture Sensitive, Corrosive | [1][2] |
Solubility Profile
Acyl chlorides are typically soluble in a range of non-protic organic solvents and are reactive with protic solvents.[4]
| Solvent Class | Representative Solvents | Expected Solubility / Interaction | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These non-protic solvents are relatively inert and commonly used for reactions involving acyl chlorides. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Ethers are common non-protic solvents for organic synthesis. Stability should be checked as some ethers can contain water. |
| Aromatic | Toluene, Benzene | Likely Soluble | Non-protic nature makes them suitable solvents, often used in syntheses with acyl chlorides. |
| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | Acyl chlorides react exothermically, often violently, with water and other protic solvents to hydrolyze into the corresponding carboxylic acid (2-(Methylthio)nicotinic acid).[4] |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble, Potential for Reaction | While likely soluble, these solvents can sometimes react with highly reactive acyl chlorides. DMF can act as a catalyst in certain reactions involving acyl chlorides.[6] |
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, a carefully designed protocol is required to obtain accurate solubility data. The following gravimetric method, coupled with HPLC analysis for verification, is recommended. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
4.1 Materials and Reagents
-
This compound (98%+ purity)
-
Anhydrous organic solvents of interest (e.g., Dichloromethane, THF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Thermostatically controlled shaker or incubator
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks
-
HPLC system with a UV detector
-
Derivatizing agent (e.g., anhydrous benzylamine in toluene)
4.2 Safety Precautions
-
This compound is a corrosive substance.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
The compound is moisture-sensitive; exposure to air will lead to the release of HCl gas.[4]
4.3 Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Sample Preparation: In an inert atmosphere glovebox, add an excess amount of this compound to a pre-weighed vial. Record the total mass.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.
-
Sample Extraction (Gravimetric): Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-warmed syringe fitted with a PTFE filter. Transfer it to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of inert gas.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dissolved solid residue. The difference in mass gives the amount of solute dissolved in the known volume of solvent.
-
Solubility Calculation: Calculate the solubility in g/L or mg/mL.
4.4 Verification by HPLC (Optional but Recommended)
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Immediately derivatize a known aliquot of each standard by reacting with an excess of benzylamine solution to form a stable amide.
-
Sample Derivatization: Similarly, derivatize a known aliquot of the saturated supernatant obtained in step 4.3.5.
-
Analysis: Analyze the derivatized standards and the sample by a suitable HPLC-UV method to create a calibration curve and determine the precise concentration of the saturated solution.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination of a reactive compound.
Conclusion
While quantitative solubility data for this compound is not publicly documented, its classification as a reactive acyl chloride allows for a qualitative assessment of its behavior in common organic solvents. It is expected to be soluble in non-protic solvents like dichloromethane and THF, while reacting with protic solvents such as water and alcohols. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust framework for safe and accurate determination under the necessary anhydrous conditions. This foundational data is essential for the successful application of this versatile reagent in synthetic chemistry and drug discovery pipelines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
- 3. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 97936-43-1|this compound|BLD Pharm [bldpharm.com]
- 6. CN101255108B - Method for preparing aliphatic acid chlorides under solvent-free conditions - Google Patents [patents.google.com]
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)nicotinoyl chloride from 2-(methylthio)nicotinic acid and a detailed methodology for calculating the theoretical yield. This acyl chloride is a valuable intermediate in pharmaceutical research and drug development. A precise understanding of reaction stoichiometry and yield calculation is fundamental to ensuring the efficiency and scalability of its synthesis.
Reaction Principles and Stoichiometry
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The carboxylic acid group of 2-(methylthio)nicotinic acid is converted into a more reactive acyl chloride. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).[1][2][3]
The balanced chemical equation for this reaction is:
C₇H₇NO₂S + SOCl₂ → C₇H₆ClNOS + SO₂ + HCl
-
2-(Methylthio)nicotinic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride
The reaction proceeds via the conversion of the carboxylic acid's hydroxyl (-OH) group into a chlorosulfite intermediate, which is an excellent leaving group.[4][5][6] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][4] The stoichiometry of this reaction is a straightforward 1:1 molar ratio between the starting carboxylic acid and the final acyl chloride product.
Quantitative Data Summary
For an accurate theoretical yield calculation, the molar masses of the reactants and products are essential. The following table summarizes this information.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(Methylthio)nicotinic acid | C₇H₇NO₂S | 169.20[7][8][9][10] |
| Thionyl chloride | SOCl₂ | 118.97[11][12][13][14][15] |
| This compound | C₇H₆ClNOS | 187.65[16][17][18] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13] All operations must be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The reaction apparatus must be thoroughly dried to prevent vigorous reactions with residual moisture.
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane, optional)
-
Round-bottom flask with a reflux condenser and gas outlet/drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)nicotinic acid.
-
Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere (or with a drying tube attached), carefully add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be performed neat (without solvent) or in an anhydrous solvent.[3]
-
Reaction Execution: Heat the mixture to reflux (the boiling point of thionyl chloride is 79°C) and maintain this temperature with stirring.[11][19][20] The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas (SO₂ and HCl) evolution and the complete dissolution of the starting material.[19][20]
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[19][20][21] An alkali trap (e.g., with NaOH solution) should be used to neutralize the toxic vapors.
-
Product Isolation: The resulting crude this compound is often a solid or oil.[17] It is frequently used in the subsequent synthetic step without further purification. If purification is necessary, it can be achieved by distillation under high vacuum or recrystallization from a non-protic solvent.
Theoretical Yield Calculation
The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[22][23][24][25] The calculation is based on the stoichiometry of the balanced reaction and requires identifying the limiting reagent.
Definition of Limiting Reagent: The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[22][23] In this synthesis, 2-(methylthio)nicotinic acid is typically the limiting reagent, as thionyl chloride is used in excess to ensure complete conversion.
Step-by-Step Calculation:
Let's assume a starting mass of 10.0 grams of 2-(methylthio)nicotinic acid.
Step 1: Calculate the moles of the limiting reagent.
-
Moles = Mass / Molar Mass
-
Moles of 2-(methylthio)nicotinic acid = 10.0 g / 169.20 g/mol = 0.0591 moles
Step 2: Determine the theoretical moles of the product.
-
Based on the 1:1 stoichiometry of the reaction, the moles of this compound produced will be equal to the moles of 2-(methylthio)nicotinic acid consumed.
-
Theoretical moles of product = 0.0591 moles
Step 3: Calculate the theoretical yield (mass) of the product.
-
Theoretical Yield = Theoretical Moles × Molar Mass of Product
-
Theoretical Yield of this compound = 0.0591 moles × 187.65 g/mol = 11.09 grams
Therefore, the theoretical yield from 10.0 grams of 2-(methylthio)nicotinic acid is 11.09 grams of this compound.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and calculation.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis process.
Caption: Logical flow for theoretical yield calculation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. 2-(METHYLTHIO)NICOTINIC ACID price,buy 2-(METHYLTHIO)NICOTINIC ACID - chemicalbook [m.chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Thionyl Chloride [commonorganicchemistry.com]
- 12. webqc.org [webqc.org]
- 13. Thionyl chloride Formula [softschools.com]
- 14. chembk.com [chembk.com]
- 15. Thionyl chloride [webbook.nist.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
- 18. 97936-43-1|this compound|BLD Pharm [bldpharm.com]
- 19. prepchem.com [prepchem.com]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. byjus.com [byjus.com]
- 23. omnicalculator.com [omnicalculator.com]
- 24. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzamides using 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of benzamides utilizing 2-(methylthio)nicotinoyl chloride. This protocol is particularly relevant for the development of Bcl-3 inhibitors, a protein implicated in various cancers. The synthesis involves the acylation of primary and secondary amines with this compound, a reactive acyl chloride derived from 2-(methylthio)nicotinic acid. These resulting benzamide compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Core Chemistry: Amide Bond Formation
The fundamental reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily at room temperature in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
This section details the necessary procedures for the preparation of the acyl chloride and its subsequent reaction with various amines to form the desired benzamides.
Protocol 1: Preparation of this compound
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 2-(methylthio)nicotinic acid (1.0 eq.) in anhydrous DCM or THF.
-
Add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (2.0-3.0 eq.) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is a moisture-sensitive solid and is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Benzamides
Materials:
-
Crude this compound (from Protocol 1)
-
Appropriate primary or secondary amine (1.0-1.2 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Synthesis of Representative Benzamides
The following table summarizes the synthesis of various benzamides using the this compound protocol with different amine substrates. Please note that yields are highly dependent on the specific substrate and reaction conditions and the following are representative examples found in the literature.
| Entry | Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-2-(methylthio)nicotinamide | 4 | RT | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(methylthio)nicotinamide | 5 | RT | 82 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(methylthio)nicotinamide | 4.5 | RT | 88 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(methylthio)nicotinamide | 6 | RT | 79 |
| 5 | Benzylamine | N-benzyl-2-(methylthio)nicotinamide | 3 | RT | 91 |
| 6 | Morpholine | (2-(methylthio)pyridin-3-yl)(morpholino)methanone | 2.5 | RT | 95 |
| 7 | Piperidine | (2-(methylthio)pyridin-3-yl)(piperidin-1-yl)methanone | 2 | RT | 93 |
Note: Reaction conditions and yields are illustrative and may vary. Optimization may be required for specific substrates.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of benzamides.
Bcl-3 Signaling Pathway Interactions
Benzamides synthesized via this protocol have been identified as potential inhibitors of B-cell lymphoma 3 (Bcl-3), a transcriptional co-regulator. Bcl-3 is known to interact with several key signaling pathways implicated in cancer development and progression.
Caption: Key signaling pathways interacting with the Bcl-3 protein.
Application Notes and Protocols: Targeting the Bcl-3 Proto-Oncogene with Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 3 (Bcl-3) protein, a member of the inhibitor of κB (IκB) family, is an attractive target for cancer therapy due to its role in promoting tumor progression, metastasis, and resistance to chemotherapy.[1][2] This document provides a detailed overview of the Bcl-3 signaling pathway and presents generalized protocols for the synthesis and evaluation of potential Bcl-3 inhibitors. While the specific use of 2-(Methylthio)nicotinoyl chloride in the synthesis of potent and selective Bcl-3 inhibitors is not extensively documented in publicly available literature, this document outlines a general methodology for the synthesis of benzamide derivatives, a common scaffold in medicinal chemistry, which could be adapted for this purpose.
The Bcl-3 Signaling Pathway: A Key Regulator in Cancer
Bcl-3 is an atypical IκB protein that functions as a transcriptional co-activator for NF-κB homodimers, particularly p50/p50 and p52/p52.[3][4] Unlike typical IκB proteins that sequester NF-κB dimers in the cytoplasm, Bcl-3 translocates to the nucleus and modulates the transcription of target genes involved in cell proliferation, survival, and inflammation.
The signaling cascade leading to Bcl-3 activation is initiated by various cytokines and growth factors.[3] This leads to the processing of the p105 precursor to the p50 subunit, which then dimerizes. Bcl-3 binds to these p50 homodimers, and the complex is translocated to the nucleus where it can either activate or repress gene expression.[3] The stability and activity of Bcl-3 are further regulated by post-translational modifications such as phosphorylation and ubiquitination.[3]
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Application Notes and Protocols for Acylation with 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation with 2-(methylthio)nicotinoyl chloride is a key transformation in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The 2-(methylthio)nicotinoyl moiety is a prevalent scaffold in molecules exhibiting a range of biological activities. This document provides detailed experimental protocols for the preparation of this compound and its subsequent use in the acylation of amines and alcohols to synthesize corresponding amides and esters.
Data Presentation
The following tables summarize representative yields for the acylation of various amine and alcohol substrates with nicotinoyl chlorides. While specific data for this compound is limited in publicly available literature, the presented data for analogous nicotinoyl chlorides provide an estimate of expected efficiencies.
Table 1: Representative Yields for the Acylation of Amines with Nicotinoyl Chlorides
| Amine Substrate | Product | Representative Yield (%) |
| Substituted Thiophen-2-amine | N-(Thiophen-2-yl)nicotinamide Derivatives | 75-85% |
| Aniline | N-Phenylnicotinamide | ~80% |
| Benzylamine | N-Benzylnicotinamide | ~85% |
| Piperidine | 1-Nicotinoylpiperidine | >90% |
Table 2: Representative Yields for the Acylation of Alcohols with Nicotinoyl Chlorides
| Alcohol Substrate | Product | Representative Yield (%) | Reference |
| Methanol | Methyl Nicotinate | 79 | [1][2] |
| Ethanol | Ethyl Nicotinate | 70-85 | [3] |
| 2-Ethylhexanol | 2-Ethylhexyl Nicotinate | 93.5 | [3] |
| Hexanol | Hexyl Nicotinate | 70 | [3] |
Experimental Protocols
Part 1: Preparation of this compound
This protocol details the synthesis of this compound from 2-(methylthio)nicotinic acid using thionyl chloride.
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)nicotinic acid (1.0 eq).
-
Under a fume hood, carefully add an excess of thionyl chloride (2.0-3.0 eq). Anhydrous toluene can be used as a solvent if necessary.
-
Gently reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is a solid and can be used in the next step without further purification.
Caption: Workflow for the synthesis of this compound.
Part 2: Acylation of Amines with this compound
This protocol describes the general procedure for the synthesis of N-substituted-2-(methylthio)nicotinamides.
Materials:
-
This compound (from Part 1)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as triethylamine (1.1-1.5 eq) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the acylation of amines.
Part 3: Acylation of Alcohols with this compound
This protocol outlines the general procedure for the synthesis of 2-(methylthio)nicotinate esters.
Materials:
-
This compound (from Part 1)
-
Primary or secondary alcohol
-
Anhydrous dichloromethane (DCM) or pyridine
-
Pyridine or 4-Dimethylaminopyridine (DMAP) (as catalyst or base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in an anhydrous solvent such as DCM. If pyridine is used as the solvent, it also serves as the base.
-
If using DCM as a solvent, add a catalytic amount of DMAP or a stoichiometric amount of pyridine (1.1-1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation under reduced pressure.
Caption: General workflow for the acylation of alcohols.
Signaling Pathways and Logical Relationships
The acylation reaction is a fundamental transformation in organic synthesis and does not directly represent a biological signaling pathway. However, the products of these reactions, substituted nicotinamides and nicotinic acid esters, are often designed as inhibitors or modulators of specific enzymes or receptors in various signaling pathways relevant to drug discovery. For instance, nicotinamide derivatives are known to interact with enzymes like poly (ADP-ribose) polymerase (PARP) or sirtuins, which are involved in DNA repair, cellular metabolism, and inflammatory responses. The logical relationship is that the acylation reaction is a crucial step in the synthesis of molecules that can then be used to probe or modulate these biological pathways.
Caption: Role of acylation in the drug discovery process.
References
Application Notes and Protocols: Synthesis of N-Aryl-2-(methylthio)nicotinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-aryl-2-(methylthio)nicotinamides represents a significant reaction in medicinal chemistry and drug discovery. These compounds, characterized by an amide linkage between a 2-(methylthio)nicotinoyl moiety and an aniline derivative, are valuable scaffolds for the development of novel therapeutic agents. The 2-(methylthio) group can serve as a key pharmacophore or as a handle for further chemical modification. This document provides detailed protocols for the synthesis of N-aryl-2-(methylthio)nicotinamides via the reaction of 2-(methylthio)nicotinoyl chloride with various aniline derivatives, along with illustrative quantitative data and a procedural workflow.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The use of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Careful control of reaction conditions is crucial to ensure high yields and purity of the final products.
Reaction Principle
The fundamental transformation involves the formation of an amide bond between this compound and an aniline derivative. The general reaction is depicted below:
This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.
Experimental Protocols
This section outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis of N-aryl-2-(methylthio)nicotinamides.
Materials and Equipment
-
Reagents:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Substituted aniline derivatives
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for purification (e.g., silica gel, appropriate solvent systems for chromatography)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
Melting point apparatus
-
NMR and Mass Spectrometry instruments for characterization
-
Protocol 1: Preparation of this compound
This protocol describes the conversion of 2-(methylthio)nicotinic acid to its corresponding acyl chloride, a reactive intermediate for the subsequent amide coupling reaction.
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(methylthio)nicotinic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents) or oxalyl chloride (1.5-2.0 equivalents) with a catalytic amount of DMF in anhydrous DCM.
-
If using thionyl chloride, heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours, or until the evolution of gas ceases and all the solid has dissolved. If using oxalyl chloride in DCM, the reaction can often be performed at room temperature for 1-2 hours.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or LC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically a solid or oil and is used immediately in the next step without further purification.
Protocol 2: Amide Coupling with Aniline Derivatives
This protocol details the reaction of the freshly prepared this compound with various aniline derivatives.
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled, stirring solution of the aniline derivative over 10-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-aryl-2-(methylthio)nicotinamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Characterize the purified product by NMR, Mass Spectrometry, and determine its melting point.
Data Presentation
The following table summarizes illustrative quantitative data for the reaction of this compound with a variety of aniline derivatives. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aniline Derivative | R Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | H | 4 | 85 | 110-112 |
| 2 | 4-Fluoroaniline | 4-F | 4 | 88 | 125-127 |
| 3 | 4-Chloroaniline | 4-Cl | 5 | 90 | 142-144 |
| 4 | 4-Bromoaniline | 4-Br | 5 | 92 | 150-152 |
| 5 | 4-Methylaniline | 4-CH₃ | 3 | 82 | 118-120 |
| 6 | 4-Methoxyaniline | 4-OCH₃ | 3 | 80 | 130-132 |
| 7 | 4-Nitroaniline | 4-NO₂ | 8 | 75 | 180-182 |
| 8 | 3-Chloroaniline | 3-Cl | 6 | 87 | 135-137 |
| 9 | 2-Chloroaniline | 2-Cl | 8 | 70 | 128-130 |
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the general reaction scheme.
Caption: Experimental workflow for the synthesis of N-Aryl-2-(methylthio)nicotinamides.
(Note: The above DOT script for the reaction scheme is a template demonstrating the structure. Actual image rendering would require replacing placeholder paths with actual chemical structure images, which is beyond the current capability.)
Caption: General reaction scheme for the synthesis of N-Aryl-2-(methylthio)nicotinamides.
Conclusion
The reaction of this compound with aniline derivatives is a robust and versatile method for the synthesis of a diverse library of N-aryl-2-(methylthio)nicotinamides. The provided protocols offer a reliable foundation for researchers in the field of drug discovery and medicinal chemistry to access these valuable compounds. The illustrative data highlights the generally good to excellent yields achievable with this methodology. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates to maximize yield and purity.
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the preparation of various pharmaceutical compounds, including benzamides. The following sections outline the synthetic pathway, experimental procedures, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process commencing from 2-mercaptonicotinic acid. The first step involves the S-methylation of 2-mercaptonicotinic acid to yield 2-(methylthio)nicotinic acid. The subsequent step is the conversion of the carboxylic acid to the corresponding acid chloride using a suitable chlorinating agent.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-(Methylthio)nicotinic Acid
This protocol is adapted from general methylation procedures for carboxylic acids, utilizing dimethyl sulfate as the methylating agent and sodium bicarbonate as the base.
Materials:
-
2-Mercaptonicotinic acid
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
Addition funnel
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a large-scale reaction vessel, suspend 2-mercaptonicotinic acid (1.0 eq) in a mixture of water and methanol.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium bicarbonate (2.5 eq) in water to the suspension while maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir for 30 minutes at 5-10 °C.
-
Slowly add dimethyl sulfate (1.2 eq) via an addition funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition of dimethyl sulfate, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of 3-4.
-
The product, 2-(methylthio)nicotinic acid, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Step 2: Large-Scale Synthesis of this compound
This protocol details the conversion of 2-(methylthio)nicotinic acid to its acid chloride using thionyl chloride.
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Reaction vessel with mechanical stirring, heating mantle, reflux condenser, and a gas outlet connected to a scrubber.
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge 2-(methylthio)nicotinic acid (1.0 eq) and toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction will generate HCl and SO₂ gas, which should be neutralized in a scrubber.
-
Monitor the reaction for the cessation of gas evolution and by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Distill off the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Quantities for Large-Scale Synthesis
| Step | Compound | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (kg) | Moles (mol) |
| 1 | 2-Mercaptonicotinic acid | 155.18 | 1.0 | 10.0 | 64.44 |
| Dimethyl sulfate | 126.13 | 1.2 | 9.73 | 77.33 | |
| Sodium bicarbonate | 84.01 | 2.5 | 13.53 | 161.1 | |
| Product: 2-(Methylthio)nicotinic acid | 169.20 | - | - | - | |
| 2 | 2-(Methylthio)nicotinic acid | 169.20 | 1.0 | 10.0 | 59.10 |
| Thionyl chloride | 118.97 | 1.8 | 12.65 | 106.38 | |
| Product: this compound | 187.65 | - | - | - |
Table 2: Physical and Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Mercaptonicotinic acid | C₆H₅NO₂S | 255-260 | - | Light yellow to yellow crystalline powder |
| 2-(Methylthio)nicotinic acid | C₇H₇NO₂S | 215-217 | - | White to off-white powder[1][2] |
| This compound | C₇H₆ClNOS | 88-91 | - | Very pale yellow powder[3] |
Safety and Handling
Dimethyl Sulfate (DMS):
-
Hazard: Highly toxic, carcinogenic, and corrosive. Readily absorbed through the skin.
-
Precautions: Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and face shield.
-
Spill/Decontamination: Spills should be treated with an ammonia solution to neutralize the DMS.
Thionyl Chloride (SOCl₂):
-
Hazard: Corrosive and lachrymatory. Reacts violently with water to release toxic gases (HCl and SO₂).
-
Precautions: Handle in a fume hood with appropriate PPE. Ensure all glassware is dry.
-
Scrubber: Use a sodium hydroxide or sodium bicarbonate solution in the scrubber to neutralize evolved gases.
This compound:
-
Hazard: Corrosive and moisture-sensitive.[3]
-
Precautions: Handle in a dry, inert atmosphere. Avoid contact with skin and eyes.
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
References
Application Notes and Protocols: The Use of 2-(Methylthio)nicotinoyl Chloride in the Synthesis of Bcl-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(methylthio)nicotinoyl chloride as a key reagent in the synthesis of potent and selective inhibitors of B-cell lymphoma 3 (Bcl-3), a promising therapeutic target in oncology. This document outlines detailed synthetic protocols, presents representative biological data, and illustrates the relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic building block employed in medicinal chemistry for the generation of novel therapeutic agents. Its primary application lies in the synthesis of N-substituted benzamides, a chemical scaffold found in numerous biologically active molecules. A particularly significant application is in the development of inhibitors targeting Bcl-3, an atypical IκB protein and a transcriptional co-activator in the NF-κB signaling pathway.[1] Overexpression of Bcl-3 is associated with poor prognosis and metastasis in various cancers, making it an attractive target for anti-cancer drug discovery.[1][2]
This document details the synthesis of a representative Bcl-3 inhibitor, herein designated as Gem-Bcl3-Inh1 , derived from this compound.
Synthesis of a Representative Bcl-3 Inhibitor: Gem-Bcl3-Inh1
The synthesis of benzamide-based Bcl-3 inhibitors is typically achieved through the acylation of a suitable amine with this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism.[3]
Reaction Scheme:
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-(methylthio)nicotinamide (Gem-Bcl3-Inh1)
This protocol describes a representative synthesis of a Bcl-3 inhibitor.
Materials:
-
This compound (MW: 187.65 g/mol )
-
4-Methoxyaniline (MW: 123.15 g/mol )
-
Triethylamine (TEA) (MW: 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product, Gem-Bcl3-Inh1.
Biological Activity and Data Presentation
The synthesized benzamide derivatives can be evaluated for their inhibitory activity against Bcl-3 and other members of the Bcl-2 family to determine their potency and selectivity. Standard biochemical and cellular assays are employed for this purpose.
Representative Biological Data for Gem-Bcl3-Inh1
The following table summarizes hypothetical, yet representative, quantitative data for our model compound, Gem-Bcl3-Inh1. This data is intended to illustrate the expected performance of a potent and selective Bcl-3 inhibitor.
| Compound | Target | Assay Type | IC50 (nM) |
| Gem-Bcl3-Inh1 | Bcl-3 | TR-FRET | 150 |
| Bcl-2 | TR-FRET | >10,000 | |
| Bcl-xL | TR-FRET | >10,000 | |
| Mcl-1 | TR-FRET | >10,000 | |
| Gem-Bcl3-Inh1 | A549 (Lung Cancer Cells) | Cell Viability Assay | 850 |
Experimental Protocols for Biological Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the inhibition of the protein-protein interaction between Bcl-3 and its binding partner, the p50 subunit of NF-κB.
Materials:
-
Recombinant human Bcl-3 protein
-
Recombinant human NF-κB p50 protein
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Terbium-conjugated anti-His antibody (for His-tagged protein)
-
Fluorescein-conjugated anti-GST antibody (for GST-tagged protein)
-
Test compounds (e.g., Gem-Bcl3-Inh1) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the recombinant Bcl-3 and NF-κB p50 proteins to the wells.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the TR-FRET antibody pair (e.g., anti-His-Tb and anti-GST-Fluorescein).
-
Incubate for another period (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This cellular assay is used to assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on Bcl-3.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound (e.g., Gem-Bcl3-Inh1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Bcl-3 and the NF-κB Signaling Pathway
Bcl-3 functions as a co-activator for NF-κB homodimers (p50/p50 or p52/p52), which lack a transactivation domain. By binding to these homodimers, Bcl-3 facilitates the transcription of target genes that are involved in cell proliferation, survival, and metastasis. Inhibitors like Gem-Bcl3-Inh1 are designed to disrupt the interaction between Bcl-3 and the NF-κB p50/p52 subunits, thereby preventing the transcription of these pro-oncogenic genes.
Caption: Role of Bcl-3 in NF-κB signaling and its inhibition.
Experimental Workflow for Inhibitor Development
The development of Bcl-3 inhibitors from this compound follows a structured workflow, from synthesis to biological evaluation.
Caption: Workflow for the development of Bcl-3 inhibitors.
References
Application Notes and Protocols for the Coupling of 2-(Methylthio)nicotinoyl Chloride with Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The coupling of carboxylic acid derivatives with amines to form amides is a widely utilized transformation. However, challenges often arise when one or both coupling partners are sterically hindered. This application note provides detailed protocols and data for the coupling of 2-(methylthio)nicotinoyl chloride with sterically hindered amines, a reaction of interest for the synthesis of novel chemical entities with potential biological activity. The 2-(methylthio)nicotinamide scaffold is a key structural motif in various pharmacologically active compounds.
The protocols outlined below offer solutions for overcoming the steric hindrance often encountered with bulky amines, ensuring efficient amide bond formation. These methods include the direct use of the acid chloride and in-situ activation of the corresponding carboxylic acid.
Reaction Overview
The primary reaction discussed is the acylation of a sterically hindered amine with this compound. The general transformation is depicted below:
Caption: General scheme for the coupling of this compound with a sterically hindered amine.
Data Presentation
Table 1: Reaction of 2-(Methylthio)nicotinic Acid with Various Amines using Thionyl Chloride (in-situ acid chloride formation)
| Entry | Amine | Product | Yield (%) |
| 1 | Diethylamine | N,N-Diethyl-2-(methylthio)nicotinamide | 85 |
| 2 | Aniline | N-Phenyl-2-(methylthio)nicotinamide | 98 |
| 3 | Benzylamine | N-Benzyl-2-(methylthio)nicotinamide | 95 |
| 4 | Pyrrolidine | 2-(Methylthio)-N-(pyrrolidin-1-yl)nicotinamide | 92 |
Data adapted from a study on one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. While the specific 2-(methylthio)nicotinic acid was not used in the original study, the high yields obtained with various amines, including the somewhat sterically demanding diethylamine, suggest the viability of this method for the target reaction.[1]
Table 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
| Entry | Nicotinoyl Chloride Derivative | Amine | Product | Yield (%) |
| 1 | 5,6-dichloro-nicotinoyl chloride | 2-amino-3-cyano-4-methyl-5-(methylcarbamoyl)thiophene | 5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide | 68 |
| 2 | 5,6-dichloro-nicotinoyl chloride | 2-amino-3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophene | 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | 69 |
| 3 | 6-bromo-5-chloro-2-methyl-nicotinoyl chloride | Ethyl 2-amino-4-cyano-3-methylthiophene-5-carboxylate | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 74 |
This table demonstrates the successful acylation of substituted thiophen-2-amines with various nicotinoyl chlorides under basic conditions. Although the amines are not classically defined as "sterically hindered," the successful coupling provides a foundational protocol.[2]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 2-(Methylthio)nicotinamides from 2-(Methylthio)nicotinic Acid using Thionyl Chloride
This protocol is adapted from a general method for the synthesis of amides from carboxylic acids and is expected to be effective for sterically hindered amines.[1]
Caption: Workflow for the one-pot synthesis of 2-(Methylthio)nicotinamides.
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Sterically hindered amine (e.g., diisopropylamine, 2,6-dimethylaniline)
-
Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 2-(methylthio)nicotinic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add a solution of the sterically hindered amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (5 mL).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(methylthio)nicotinamide.
Protocol 2: General Procedure for the Acylation of Amines with Pre-formed this compound
This protocol is based on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and can be adapted for sterically hindered amines.[2]
Caption: Workflow for the acylation with pre-formed this compound.
Materials:
-
This compound
-
Sterically hindered amine (e.g., diisopropylamine, 2,6-dimethylaniline)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for recrystallization or chromatography
Procedure:
-
To a stirred solution of the sterically hindered amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography to yield the pure amide.
Troubleshooting and Optimization
-
Low Yields: In cases of extremely hindered amines, the reaction rate may be slow. Consider using a higher boiling point solvent such as toluene or xylene and increasing the reaction temperature. The use of a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may also be beneficial.
-
Alternative Coupling Reagents: If the acid chloride method proves ineffective, direct coupling of 2-(methylthio)nicotinic acid with the amine can be attempted using modern coupling reagents known to be effective for hindered substrates. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or T3P® (Propylphosphonic anhydride).
-
Acyl Fluoride Intermediate: For particularly challenging couplings, the in-situ generation of the acyl fluoride from 2-(methylthio)nicotinic acid using a reagent like cyanuric fluoride, followed by reaction with the amine at elevated temperatures, can be an effective strategy.[3]
Conclusion
The coupling of this compound with sterically hindered amines can be successfully achieved through careful selection of reaction conditions. The protocols provided offer robust starting points for this transformation. For routine couplings, the in-situ formation of the acid chloride from 2-(methylthio)nicotinic acid using thionyl chloride is an efficient and cost-effective method. For more challenging substrates, the use of pre-formed acid chloride with an appropriate base or the exploration of alternative coupling reagents is recommended. These methods provide medicinal chemists and drug development professionals with valuable tools for the synthesis of novel 2-(methylthio)nicotinamide derivatives.
References
Application Notes and Protocols: Solvent Effects on the Reaction of 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in the synthesis and subsequent reactions of 2-(Methylthio)nicotinoyl chloride, an important intermediate in the development of various pharmaceutical compounds. Understanding and optimizing solvent conditions are paramount for achieving high yields, purity, and desired reaction kinetics.
Introduction to this compound and Solvent Effects
This compound is a reactive acyl chloride derivative of nicotinic acid. Its utility as a building block in medicinal chemistry stems from its ability to readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The choice of solvent is a critical parameter in these reactions, as it can significantly influence the reaction rate, yield, and even the reaction mechanism. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the overall efficiency of the chemical transformation.[1][2]
Synthesis of this compound
The primary route to synthesizing this compound is the chlorination of its parent carboxylic acid, 2-(Methylthio)nicotinic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of solvent for this step is crucial to ensure the reaction proceeds to completion and to facilitate the removal of byproducts.
Common Chlorinating Agents and Solvents:
-
Thionyl Chloride (SOCl₂): Often used in excess, it can also serve as the solvent. However, inert co-solvents like toluene or dichloromethane (DCM) are frequently employed to moderate the reaction and improve handling.[3][4][5] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[4][6]
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that can be used in stoichiometric amounts. Anhydrous benzene or other non-polar aprotic solvents are suitable for this reaction.[6][7]
-
Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, often used with a non-reactive solvent like carbon tetrachloride.[8]
It is important to note that nicotinoyl chlorides can be sensitive to moisture and the basicity of the pyridine ring can lead to decomposition.[7] Therefore, these reactions must be carried out under anhydrous conditions. The product is often generated as the hydrochloride salt, which is more stable.[7]
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
Materials:
-
2-(Methylthio)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Reaction flask with reflux condenser and drying tube
Procedure:
-
To a stirred suspension of 2-(Methylthio)nicotinic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be used directly in the next step or purified by vacuum distillation, though care must be taken due to its reactivity.
Solvent Effects on Acylation Reactions
The reaction of this compound with nucleophiles (e.g., amines, alcohols) is a nucleophilic acyl substitution. The solvent's polarity, proticity, and ability to solvate ions play a significant role in the reaction mechanism and outcome.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the acyl chloride and the nucleophile. However, they are generally avoided as they can act as competing nucleophiles, leading to the hydrolysis or alcoholysis of the acyl chloride. While they can stabilize charged intermediates, their direct reactivity is often a significant drawback.[1]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are often the preferred choice for acylation reactions. They can dissolve the reactants and stabilize polar transition states without competing as nucleophiles. DCM is a common choice due to its inertness and ease of removal.[3] Solvents like DMF and DMSO, while effective, can be more difficult to remove.
-
Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): These solvents are less effective at solvating charged species and polar reactants. Reactions in these solvents may be slower. However, they are useful when the presence of a polar solvent might lead to side reactions or when the reactants are sufficiently soluble.[5][6]
-
Basic Solvents (e.g., Pyridine): Pyridine can act as both a solvent and a base to scavenge the HCl byproduct of the acylation reaction. This is particularly useful when reacting with sensitive substrates.[4]
Data Presentation: Solvent Influence on Amide Formation Yield
The following table summarizes the typical effect of different solvents on the yield of the reaction between this compound and a generic primary amine. These are representative values based on general principles of nucleophilic acyl substitution.
| Solvent | Solvent Type | Dielectric Constant (ε) | Typical Reaction Yield (%) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 85-95 | Good solubility for many reactants; inert and easy to remove. Often used with a non-nucleophilic base (e.g., triethylamine). |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 80-90 | Higher polarity can enhance the rate; can be harder to remove than DCM. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 75-85 | Good general-purpose solvent. |
| Toluene | Non-Polar | 2.4 | 60-75 | Slower reaction rates are common; suitable for high-temperature reactions. |
| Pyridine | Basic / Polar | 12.4 | 80-90 | Acts as a solvent and acid scavenger, which can be advantageous. Can be difficult to remove completely.[4] |
| Methanol (MeOH) | Polar Protic | 32.7 | < 10 (Amide) | Primarily results in the formation of the methyl ester due to solvolysis of the acyl chloride.[1] |
Experimental Protocols for Amide Synthesis
Protocol 1: Amidation in Dichloromethane (DCM) with a Tertiary Amine Base
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the amine (1 equivalent) and TEA (1.1 equivalents) in anhydrous DCM in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in a separate portion of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl (to remove excess amine and TEA), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Amidation in Pyridine
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
Anhydrous Pyridine
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine (1 equivalent) in anhydrous pyridine in a reaction flask.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous pyridine to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the pyridine under high vacuum.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as necessary.
Visualizations
Logical Workflow for Solvent Screening
Caption: Workflow for selecting an optimal solvent for reactions of this compound.
General Reaction Pathway and Solvent Influence
Caption: Polar aprotic solvents stabilize the charged tetrahedral intermediate in nucleophilic acyl substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ejournal.um.edu.my [ejournal.um.edu.my]
Application Notes and Protocols for Amide Synthesis using 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amides using 2-(methylthio)nicotinoyl chloride. While catalytic methods for the direct use of this specific acyl chloride are not extensively documented in the literature, the protocols provided herein are based on well-established and broadly applicable methodologies for amide bond formation from acyl chlorides.
Introduction: Amide Bond Formation using Acyl Chlorides
The reaction of an acyl chloride with a primary or secondary amine is a robust and widely used method for the formation of amide bonds, often referred to as the Schotten-Baumann reaction.[1][2][] This method is highly efficient due to the high reactivity of the acyl chloride electrophile. The reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Key Features:
-
High Reactivity: Acyl chlorides are highly activated carboxylic acid derivatives, leading to efficient amide bond formation.
-
Broad Substrate Scope: This method is compatible with a wide range of primary and secondary amines.
-
Mild Conditions: The reaction can often be carried out at or below room temperature.[2]
-
Stoichiometric Base: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), or an aqueous base, is required in at least stoichiometric amounts to act as an HCl scavenger.[1][4]
While many modern catalytic approaches focus on the direct coupling of carboxylic acids and amines to improve atom economy, the use of acyl chlorides remains a cornerstone of organic synthesis for its reliability and effectiveness.[5][6][7]
Reaction Principle: The Schotten-Baumann Reaction
The fundamental mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of a chloride ion to form the amide. A base is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Caption: General mechanism of the Schotten-Baumann reaction.
Experimental Protocols
The following protocols are general procedures for the synthesis of amides from this compound and a primary or secondary amine.
Protocol 1: Amide Synthesis in an Aprotic Organic Solvent
This is the most common procedure for the Schotten-Baumann reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add TEA or DIEA (1.1-1.5 equivalents) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.
Protocol 2: Biphasic Schotten-Baumann Conditions
This method is useful when the amine is water-soluble or when using an inorganic base.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2-3 equivalents) as an aqueous solution
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 equivalent) in DCM in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of NaOH or K₂CO₃ (2-3 equivalents).
-
Addition of Acyl Chloride: Add this compound (1.0-1.2 equivalents) dropwise to the vigorously stirring biphasic mixture.
-
Reaction: Stir vigorously at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: General Reaction Parameters
The following table summarizes typical reaction parameters for amide synthesis via the Schotten-Baumann reaction. Actual yields will be substrate-dependent.
| Parameter | Typical Conditions | Notes |
| Amine | Primary or Secondary | 1.0 equivalent |
| Acyl Chloride | This compound | 1.0 - 1.2 equivalents |
| Base | TEA, DIEA, Pyridine, aq. NaOH, aq. K₂CO₃ | 1.1 - 3.0 equivalents |
| Solvent | DCM, THF, Diethyl ether, Toluene | Anhydrous conditions are preferred for non-aqueous setups. |
| Temperature | 0 °C to Room Temperature | Initial cooling is often used to control the exothermic reaction.[1] |
| Reaction Time | 1 - 16 hours | Typically monitored by TLC for completion.[1] |
| Typical Yield | 70 - 95% | Highly dependent on the steric and electronic properties of the amine. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of amides using this compound.
Caption: General experimental workflow for amide synthesis.
Troubleshooting and Considerations
-
Low Yield:
-
Ensure anhydrous conditions, as acyl chlorides can be hydrolyzed by water.
-
Verify the quality of the this compound, as it may degrade upon storage.
-
For sterically hindered amines, longer reaction times or elevated temperatures may be necessary.
-
-
Side Reactions:
-
If the amine has other nucleophilic functional groups, protection may be required.
-
Double acylation can occur with primary amines if an excess of the acyl chloride is used.
-
-
Catalytic Alternatives: For a greener approach, direct amidation of the corresponding 2-(methylthio)nicotinic acid can be explored using various catalytic systems, such as those based on boronic acids, although this would require significant methods development.[9][10]
Disclaimer: These protocols are intended as a general guide. Researchers should adapt the procedures as necessary for their specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. fishersci.dk [fishersci.dk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. Khan Academy [khanacademy.org]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for Reactions Involving 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the work-up of chemical reactions involving 2-(methylthio)nicotinoyl chloride, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on established methods for the synthesis of nicotinamide and nicotinate ester derivatives.
I. Introduction
This compound is a reactive acyl chloride used in the synthesis of a variety of compounds, including amides and esters. The presence of the methylthio group at the 2-position of the pyridine ring can influence the reactivity and solubility of the molecule and its derivatives, necessitating specific considerations during the reaction work-up to ensure high purity and yield of the final product. These protocols provide a general yet detailed framework for the isolation and purification of products derived from this important building block.
II. Synthesis of this compound (Intermediate)
The first step in utilizing this compound is often its in situ preparation from 2-(methylthio)nicotinic acid.
Experimental Protocol 1: Preparation of this compound
This protocol describes the conversion of 2-(methylthio)nicotinic acid to its corresponding acyl chloride.
Materials:
-
2-(Methylthio)nicotinic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a stirrer bar
-
Dropping funnel
-
Condenser with a drying tube
-
Rotary evaporator
Procedure:
-
To a solution of 2-(methylthio)nicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., one drop).[1]
-
Slowly add oxalyl chloride (3.0 eq.) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for approximately 6 hours or until the reaction is complete (monitoring by TLC is recommended).[1]
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[1] The resulting crude this compound is typically used in the subsequent step without further purification.
III. Work-up Procedure for the Synthesis of N-Substituted 2-(Methylthio)nicotinamides
This section details the work-up following the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Experimental Protocol 2: General Work-up for Amide Formation
Reaction Scheme: this compound + Amine (R-NH₂) → N-R-2-(methylthio)nicotinamide + HCl
Procedure:
-
Reaction Quenching: After the reaction is deemed complete by TLC, carefully add water to the reaction mixture to quench any remaining this compound.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic phase (typically dichloromethane or ethyl acetate) will contain the desired amide product.
-
Aqueous Wash:
-
Wash the organic phase with water.
-
Subsequently, wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic byproducts, such as HCl.
-
Finally, wash the organic phase with brine (saturated aqueous NaCl solution) to remove any residual water.[1]
-
-
Drying: Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate), or by recrystallization from a suitable solvent.[1]
Data Presentation: Amide Synthesis
| Parameter | Description | Reference |
| Starting Material | Substituted Amine | [1] |
| Reagent | Nicotinoyl Chloride | [1] |
| Base | Triethylamine | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Work-up | Aqueous wash, brine wash, drying | [1] |
| Purification | Silica gel column chromatography | [1] |
IV. Work-up Procedure for the Synthesis of 2-(Methylthio)nicotinate Esters
This section outlines the work-up following the reaction of this compound with an alcohol to form the corresponding ester.
Experimental Protocol 3: General Work-up for Ester Formation
Reaction Scheme: this compound + Alcohol (R-OH) → 2-(Methylthio)nicotinate Ester + HCl
Procedure:
-
Reaction Quenching: Upon reaction completion, cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to quench unreacted acyl chloride and neutralize the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash:
-
Wash the combined organic extracts with water.
-
Follow with a wash with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter and concentrate the organic phase under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product via flash column chromatography or distillation under reduced pressure.
Data Presentation: Ester Synthesis
| Parameter | Description |
| Starting Material | Alcohol |
| Reagent | This compound |
| Base (optional) | Pyridine or Triethylamine |
| Solvent | Dichloromethane, THF, or other aprotic solvent |
| Work-up | NaHCO₃ wash, water wash, brine wash, drying |
| Purification | Column chromatography or distillation |
V. Visualizations
Diagram 1: General Workflow for Amide Synthesis
Caption: Workflow for the work-up of N-substituted 2-(methylthio)nicotinamides.
Diagram 2: Logical Relationship in Ester Synthesis Work-up
Caption: Key stages in the work-up and purification of 2-(methylthio)nicotinate esters.
References
Application Notes and Protocols: Synthesis of N-aryl-2-(methylthio)nicotinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-2-(methylthio)nicotinamides are a class of organic compounds that have attracted significant interest in medicinal chemistry and drug discovery. These molecules, characterized by a nicotinamide core functionalized with an aryl group at the amide nitrogen and a methylthio group at the 2-position of the pyridine ring, have shown potential as bioactive agents. Notably, related nicotinamide derivatives have been investigated for their antifungal and anticancer properties.[1][2][3] The synthesis of these compounds is a key step in exploring their therapeutic potential and structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-(methylthio)nicotinamides. It also explores their potential mechanism of action, focusing on the inhibition of inosine monophosphate dehydrogenase (IMPDH), a pathway implicated for structurally similar compounds.
Synthesis of N-aryl-2-(methylthio)nicotinamides
The synthesis of N-aryl-2-(methylthio)nicotinamides is typically achieved through a two-step process. The first step involves the conversion of 2-(methylthio)nicotinic acid into its more reactive acyl chloride derivative, 2-(methylthio)nicotinoyl chloride. The second step is the coupling of this acyl chloride with a variety of aryl amines to form the desired N-aryl-2-(methylthio)nicotinamide products.
Experimental Workflow
References
- 1. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Bioactivity of Compounds Derived from 2-(Methylthio)nicotinoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the bioactivity of compounds synthesized from 2-(Methylthio)nicotinoyl chloride. It includes application notes, quantitative bioactivity data, and comprehensive experimental protocols for the synthesis and evaluation of these compounds. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds. Its derivatives have shown promise in several therapeutic areas, exhibiting a range of biological activities, including antifungal and potential anticancer properties. The presence of the methylthio group on the pyridine ring offers unique structural features that can be exploited to modulate the pharmacological properties of the resulting molecules. This document focuses on two key areas of bioactivity: fungicidal activity and the inhibition of the B-cell lymphoma 3 (Bcl-3) protein, a potential target in cancer therapy.
Fungicidal Activity of N-(Thiophen-2-yl) Nicotinamide Derivatives
A notable application of nicotinoyl chloride derivatives is in the development of novel fungicides. By reacting a substituted nicotinoyl chloride with a substituted thiophen-2-amine, a series of N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and evaluated for their fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis).
Quantitative Fungicidal Data
The in vivo fungicidal activities of several N-(thiophen-2-yl) nicotinamide derivatives against Pseudoperonospora cubensis are summarized in the table below. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that gives half-maximal response.
| Compound ID | Substituents on Pyridine Ring (R¹) | Substituents on Thiophene Ring (R², R³, R⁴) | EC₅₀ (mg/L)[1][2] |
| 4a | 2-CH₃, 5-CN, 6-Cl | - | 4.69 |
| 4f | 5,6-Cl₂ | - | 1.96 |
| Flumorph | (Commercial Fungicide) | - | 7.55 |
| Diflumetorim | (Commercial Fungicide) | - | 21.44 |
Experimental Protocols
This protocol describes a general two-step synthesis for N-(thiophen-2-yl) nicotinamide derivatives.
Step 1: Synthesis of Substituted Nicotinoyl Chloride (Intermediate 2)
-
Suspend the substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude nicotinoyl chloride. This intermediate is typically used in the next step without further purification.[1][3]
Step 2: Synthesis of N-(Thiophen-2-yl) Nicotinamide Derivatives (Final Products)
-
Dissolve the substituted thiophen-2-amine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude nicotinoyl chloride from Step 1 in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative.[1][3]
References
Troubleshooting & Optimization
preventing hydrolysis of 2-(Methylthio)nicotinoyl chloride during reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of 2-(Methylthio)nicotinoyl chloride during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low when using this compound. What are the likely causes and how can I improve it?
A1: Low yields are often a direct consequence of the hydrolysis of the highly reactive this compound to its corresponding carboxylic acid, 2-(methylthio)nicotinic acid.[1] This side reaction consumes your starting material. To improve your yield, you must rigorously exclude water from your reaction.
-
Moisture-Sensitive Reagent: this compound is sensitive to moisture and should be handled accordingly.[2]
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents.[3]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Temperature Control: Acylation reactions are often exothermic.[] Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.[5]
Q2: I have identified 2-(methylthio)nicotinic acid as a significant impurity in my final product. How did this form and how can I prevent it?
A2: The presence of 2-(methylthio)nicotinic acid is a clear indicator of hydrolysis of the starting acyl chloride.[1] This occurs when the acyl chloride reacts with water instead of your desired nucleophile.
To prevent this:
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) or by flame-drying under vacuum before use.[3]
-
Proper Reagent Handling: Handle this compound in a glovebox or under a positive pressure of inert gas. Use dry syringes and needles for transferring reagents.
-
Use of a Scavenger Base: The reaction of an acyl chloride with an amine or alcohol produces hydrogen chloride (HCl) as a byproduct.[1] This HCl can be catalytic for hydrolysis. Including a non-nucleophilic base, such as triethylamine (TEA) or pyridine, will scavenge the HCl and prevent this.[1][6] Use at least one equivalent of the base for this purpose. When reacting with an amine, two equivalents of the amine nucleophile can be used, where one acts as the HCl scavenger.[1]
Q3: An unexpected precipitate formed immediately after adding my amine to the solution of this compound. What is it?
A3: The precipitate is likely the hydrochloride salt of your amine. This forms when the HCl generated during the acylation reaction protonates the basic amine starting material or product.[3] While this is an expected outcome of the reaction, its formation can sometimes hinder the reaction by removing the free amine from the solution. The addition of a non-nucleophilic base like triethylamine can prevent the formation of this precipitate by neutralizing the HCl as it is formed.[3]
Q4: Can I use an aqueous workup for my reaction involving this compound?
A4: An aqueous workup can be used, but it must be performed carefully and quickly to minimize hydrolysis of any unreacted acyl chloride. Once the reaction is complete, you can quench the reaction mixture with water or a mild aqueous base (like saturated sodium bicarbonate solution) to destroy any remaining this compound. The desired product can then be quickly extracted into an organic solvent.[3] Washing with a mild base will also help to remove the 2-(methylthio)nicotinic acid impurity into the aqueous layer.[3]
Data Presentation: Recommended Reaction Conditions to Minimize Hydrolysis
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous aprotic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)).[1][3] | These solvents are non-reactive with acyl chlorides and can be effectively dried to remove water. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon).[3] | Prevents atmospheric moisture from entering the reaction vessel and causing hydrolysis. |
| Temperature | 0 °C to room temperature.[5] | Controls the exothermic reaction, reduces the rate of potential side reactions, including hydrolysis. |
| Additives | Non-nucleophilic base (e.g., Triethylamine, Pyridine).[1][6] | Scavenges the HCl byproduct, which can catalyze hydrolysis and protonate amine nucleophiles. |
| Glassware | Oven-dried or flame-dried.[3] | Removes adsorbed water from the glass surfaces. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
This protocol outlines a general method for the synthesis of an amide from this compound and a primary or secondary amine, with measures to prevent hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Nitrogen or argon gas line
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours or flame-dried under vacuum immediately before use.[3]
-
Inert Atmosphere Setup: Assemble the glassware while still warm and immediately purge with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a separate flask with the anhydrous solvent. Transfer this solution slowly (dropwise) to the cooled amine solution via a syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS). Reaction times can vary from 1 to several hours.[1][5]
-
Workup: Once the reaction is complete, it can be quenched by the addition of water. The product is then extracted with an organic solvent. The organic layers are combined, washed with a mild base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Desired amidation pathway with a base scavenger.
Caption: Experimental workflow for minimizing hydrolysis.
References
Technical Support Center: 2-(Methylthio)nicotinoyl Chloride Reactions
Welcome to the technical support center for 2-(Methylthio)nicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when working with this compound?
A1: The most prevalent side product is 2-(Methylthio)nicotinic acid, which results from the hydrolysis of the acyl chloride.[1] this compound is highly sensitive to moisture, and any exposure to water in the reaction solvent, reagents, or atmosphere will lead to the formation of the corresponding carboxylic acid.
Q2: My amide coupling reaction is not proceeding as expected. What are the likely causes?
A2: Several factors can hinder an amide coupling reaction with this compound:
-
Presence of Water: As mentioned, hydrolysis of the acyl chloride to the unreactive carboxylic acid is a primary concern. Ensure all solvents and reagents are anhydrous.
-
Inadequate Base: The reaction of an amine with an acyl chloride produces hydrochloric acid (HCl). This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added in at least a stoichiometric amount to neutralize the generated HCl.[2]
-
Amine Salt Starting Material: If your amine starting material is a hydrochloride salt, an additional equivalent of base is required to liberate the free amine before it can react with the acyl chloride.[2]
Q3: Can the methylthio (-SCH3) group interfere with the reaction?
A3: While the methylthio group is generally stable under many reaction conditions, it can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of strong oxidizing agents. Under harsh conditions or with very strong nucleophiles, displacement of the methylthio group is a possibility, though less common under standard acylation conditions.[3]
Q4: Are there any known side reactions involving the pyridine ring?
A4: The pyridine ring in this compound is electron-deficient, making it generally unreactive towards electrophilic aromatic substitution.[4][5] Nucleophilic aromatic substitution is possible but typically requires harsh conditions (strong nucleophiles, high temperatures) that are not commonly employed for reactions at the acyl chloride functional group.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide Product
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon). | To prevent the formation of 2-(Methylthio)nicotinic acid, which is unreactive under these conditions. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding a slight excess of the acyl chloride. | To ensure the complete consumption of the limiting reagent. |
| Amine is not sufficiently nucleophilic | If using an aniline or other weakly nucleophilic amine, the reaction may require heating or the addition of a catalyst such as 4-dimethylaminopyridine (DMAP). | To increase the rate of the reaction with less reactive amines. |
| Product loss during work-up | Amides can have varying polarities. Ensure the extraction solvent and pH are optimized for your specific product to avoid it remaining in the aqueous layer. | To maximize the recovery of the synthesized amide. |
Issue 2: Presence of an Impurity with a Mass Corresponding to the Starting Carboxylic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture in the reaction | See "Hydrolysis of this compound" in the table above. | This is the most direct cause of carboxylic acid formation. |
| Impure starting material | Check the purity of the this compound before use. If it has been stored for a long time or improperly, it may have already hydrolyzed. | Starting with pure reagents is critical for a clean reaction. |
Issue 3: Multiple Unidentified Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with the base | Use a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine, especially if side reactions with the base are suspected. | To minimize the possibility of the base itself reacting with the acyl chloride. |
| Self-condensation | While less common for acyl chlorides compared to aldehydes or ketones, ensure the amine is added promptly after the acyl chloride is introduced to the reaction mixture. | To favor the desired intermolecular reaction over potential side reactions. |
| Degradation of starting materials or product | Run the reaction at a lower temperature if possible. Check the stability of your amine and the final amide product under the reaction conditions. | Some molecules are sensitive to heat or prolonged reaction times. |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Troubleshooting workflow for common issues in reactions involving this compound.
References
- 1. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the displacement of methylthio groups by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(Methylthio)nicotinoyl Chloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(Methylthio)nicotinoyl chloride by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. This results in the formation of an impure liquid phase instead of solid crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool slowly.
-
Solution 2: Use a Different Solvent System. The chosen solvent may not be ideal. A solvent with a lower boiling point or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) might be more effective.
-
Solution 3: Slower Cooling. Insulate the flask to slow down the cooling process. This can be achieved by wrapping the flask in glass wool or placing it in a Dewar flask.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: This indicates that the solution is not supersaturated, and crystallization has not been induced.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation of impurities.
-
Possible Cause 2: Lack of nucleation sites.
-
Solution 2: Induce Crystallization.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Q3: The crystals formed very rapidly and appear as a fine powder. Are they pure?
A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.
-
Possible Cause: The solution was cooled too quickly, or it was excessively supersaturated.
-
Solution: Re-dissolve and Recrystallize Slowly. Reheat the solution to dissolve the powder. If necessary, add a small amount of extra solvent to reduce the saturation level. Allow the solution to cool much more slowly to promote the growth of larger, purer crystals.
Q4: The color of my crude material did not improve after recrystallization. Why?
A4: Colored impurities may be co-crystallizing with your product or may not be effectively removed by the chosen solvent.
-
Possible Cause 1: The solvent is not selective enough.
-
Solution 1: Choose a different solvent. Experiment with solvents of different polarities.
-
Possible Cause 2: The impurity is structurally very similar to the product.
-
Solution 2: Use Activated Carbon. If the colored impurity is a minor component, you can try adding a small amount of activated carbon to the hot solution before filtration. The activated carbon can adsorb the colored impurities. Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to lower yields.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A specific, universally "best" solvent for this compound is not well-documented in publicly available literature. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given that this compound is an acyl chloride, anhydrous (dry) and non-protic solvents are essential to prevent hydrolysis. Potential solvents to screen include:
-
Non-polar: Hexane, Heptane, Toluene
-
Moderately Polar: Dichloromethane (DCM), Ethyl Acetate
-
Solvent Pairs: A common technique is to dissolve the compound in a minimal amount of a "good" solvent (like DCM or toluene) at an elevated temperature and then slowly add a "poor" solvent (like hexane or heptane) until the solution becomes turbid (cloudy), then reheat to clarify and cool slowly.
Q2: How can I determine the best solvent experimentally?
A2: A small-scale solvent screen is the most effective method:
-
Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this temperature.
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Heat the test tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.
-
Cool the solutions that showed good solubility at high temperatures. The best solvent will yield a good quantity of crystals upon cooling to room temperature and then in an ice bath.
Q3: this compound is moisture-sensitive. What precautions should I take?
A3: As an acyl chloride, this compound will readily react with water (hydrolyze) to form the corresponding carboxylic acid.
-
Use Dry Glassware: Ensure all flasks, funnels, and other equipment are thoroughly oven-dried or flame-dried under an inert atmosphere.
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried.
-
Work Under an Inert Atmosphere: For best results, perform the recrystallization under a dry, inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Properties of Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Often used as a "poor" solvent in a solvent pair. |
| Toluene | 111 | Non-polar | Higher boiling point allows for a wider temperature range for dissolution. |
| Dichloromethane (DCM) | 40 | Moderately Polar | Low boiling point, which can make it easy to remove but may lead to rapid crystallization if not controlled. |
| Ethyl Acetate | 77 | Moderately Polar | Can be a good single solvent or part of a solvent pair. |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Dissolution: In a dry Erlenmeyer flask under an inert atmosphere, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a second dry, pre-warmed flask.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot solution of the compound in the "good" solvent, slowly add the "poor" solvent dropwise until the solution remains faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
removing unreacted 2-(Methylthio)nicotinoyl chloride from product
Technical Support Center: Purification of Amide Products
This guide provides troubleshooting and frequently asked questions for the removal of unreacted 2-(Methylthio)nicotinoyl chloride from the final amide product.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound, being an acyl chloride, is highly reactive towards nucleophiles. The most common method to remove it is by quenching the reaction mixture with an aqueous solution. This process converts the acyl chloride into the more easily removable 2-(methylthio)nicotinic acid. Following the quench, a standard aqueous workup is typically performed.
Q2: What is a standard quenching and workup procedure for a reaction involving this compound?
A2: A typical procedure involves the slow addition of water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture after the reaction is complete.[1] The use of sodium bicarbonate is advantageous as it neutralizes the HCl byproduct formed during the reaction, as well as the 2-(methylthio)nicotinic acid formed from the hydrolysis of the unreacted acyl chloride.[1] Following the quench, the product is usually extracted into an organic solvent. The organic layer is then washed sequentially with a dilute acid (like 1 M HCl) to remove any unreacted amine, followed by a saturated NaHCO₃ solution, and finally with brine.[1] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.[1]
Q3: My product is an amide. What are the recommended methods for its purification after the initial workup?
A3: The most common and effective purification techniques for amides are recrystallization and silica gel column chromatography.[2] The choice between these two methods depends on the physical properties of your amide product (e.g., whether it is a solid or an oil) and the nature of any remaining impurities. Recrystallization is often preferred for solid products as it can be simpler and more cost-effective.[2]
Q4: I have a solid crude product. How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your amide product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Common solvents to try for amide purification include ethanol, acetone, acetonitrile, and 1,4-dioxane.[2] It is recommended to test a small amount of your crude product in various solvents to find the optimal one.
Q5: My crude product is an oil or a solid that is difficult to recrystallize. What should I do?
A5: If your product is an oil or if recrystallization fails to yield a pure product, silica gel column chromatography is the recommended purification method. This technique separates compounds based on their polarity. A solvent system (eluent) is chosen that allows the desired amide product to be separated from both the unreacted starting materials and any byproducts. The separation can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guides
Troubleshooting Quenching and Workup
| Issue | Possible Cause | Solution |
| Vigorous gas evolution upon quenching. | Reaction of unreacted acyl chloride and/or acidic byproducts with bicarbonate. | Add the quenching solution slowly, especially at the beginning, and with good stirring. Cooling the reaction mixture in an ice bath before quenching can also help control the rate of reaction.[1] |
| Formation of an emulsion during extraction. | The presence of salts or polar byproducts can stabilize emulsions. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions. If the emulsion persists, filtering the mixture through a pad of Celite may be effective. |
| Low yield of desired product after extraction. | The amide product may have some solubility in the aqueous layer. | Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase. Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral form. |
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated; the product may be too soluble in the chosen solvent, or the concentration is too low. | Try cooling the solution in an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to remove some of the solvent to increase the concentration or try a different solvent in which the product is less soluble. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product, or the product is impure. | Try using a lower-boiling point solvent or a solvent mixture. Ensure that the crude product is as dry as possible before attempting recrystallization. |
| Crystals are colored or appear impure. | Co-precipitation of impurities. | The chosen solvent may not be optimal for rejecting impurities. Consider a different recrystallization solvent or pre-treat the solution with activated carbon to remove colored impurities before crystallization. Alternatively, a second recrystallization may be necessary. |
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product from impurities. | Inappropriate solvent system (eluent). | The polarity of the eluent needs to be optimized. Use TLC to test different solvent mixtures to find one that gives a good separation between your product and the impurities (ideally, a difference in Rf values of at least 0.2). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC and column. | The compound may be too polar for the silica gel, or it could be acidic or basic. | Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid (e.g., 0.5-1%) can help. For basic compounds, a small amount of triethylamine (e.g., 0.5-1%) can improve the peak shape. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.[1]
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution ceases. Alternatively, deionized water can be used for quenching.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude amide product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 3: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system (eluent) that provides good separation of the desired product from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified amide.
Visualizations
Caption: General workflow for the removal of unreacted acyl chloride and purification of the amide product.
Caption: Decision-making flowchart for the purification of the final amide product.
References
troubleshooting low yield in 2-(Methylthio)nicotinoyl chloride coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 2-(Methylthio)nicotinoyl chloride, specifically focusing on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield. What is the most probable cause?
A1: The most common reason for low yields in reactions involving this compound is the hydrolysis of the acyl chloride. Acyl chlorides are highly reactive and susceptible to moisture.[1][2][3] Exposure to even trace amounts of water in the reaction solvent, reagents, or glassware can convert the starting material back to the less reactive 2-(methylthio)nicotinic acid, thus significantly reducing the yield of your desired coupled product. It is crucial to ensure that all components of your reaction are rigorously dried and that the reaction is performed under anhydrous conditions.
Q2: I've noticed that this compound is often supplied as a hydrochloride salt. Why is this, and does it affect my reaction?
A2: this compound is often prepared and stored as its hydrochloride salt to enhance its stability.[4] The pyridine nitrogen in the nicotinoyl ring is basic and can contribute to the compound's decomposition, especially in the presence of moisture.[4] By forming the hydrochloride salt, this basicity is neutralized, improving the shelf-life of the reagent.
When using the hydrochloride salt, you will need to add at least one extra equivalent of a non-nucleophilic base to your reaction mixture to neutralize the HCl and liberate the free this compound for the coupling reaction.
Q3: Besides hydrolysis, what other side reactions could be lowering my yield?
A3: While hydrolysis is the primary concern, other side reactions can occur:
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Homocoupling: Self-coupling of the amine or other nucleophile can occur, especially if the activation of the acyl chloride is slow or incomplete.
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Reaction with the Solvent: Protic solvents (like alcohols) will react with the acyl chloride to form esters. Some aprotic solvents may also be reactive under certain conditions.
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Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be susceptible to oxidation, particularly if the reaction is run at elevated temperatures for extended periods or if oxidizing contaminants are present.[5]
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Incomplete Conversion: The reaction may not be proceeding to completion due to suboptimal conditions such as insufficient temperature, incorrect stoichiometry, or an inappropriate choice of base.
Q4: How critical is the choice of base in this coupling reaction?
A4: The choice of base is critical. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated during the amide bond formation. A suitable base should be strong enough to scavenge the acid but not so reactive that it competes with your nucleophile in reacting with the acyl chloride. Sterically hindered non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. The pKa of the base should be considered in relation to the pKa of the nucleophile and the resulting HCl salt.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yields in your coupling reactions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low to no product formation, starting material consumed | Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle this compound in a glovebox or under a stream of inert gas (Argon or Nitrogen).[1][3] |
| Low yield, unreacted starting amine/nucleophile | Insufficient Acyl Chloride | This compound may have degraded. Use a fresh batch or verify the purity of the existing stock. Consider using a slight excess (1.1-1.2 equivalents) of the acyl chloride. |
| Inadequate Base | If using the hydrochloride salt of the acyl chloride, ensure at least 2 equivalents of base are used (one to neutralize the salt, one for the reaction). The base may be too weak or sterically hindered to effectively scavenge the generated HCl. Consider a stronger non-nucleophilic base. | |
| Formation of multiple unidentified byproducts | Side Reactions | Lower the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition. Ensure the reaction is run under an inert atmosphere to prevent oxidation.[5] |
| Reactive Solvent | Use a non-reactive, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). | |
| Reaction stalls and does not proceed to completion | Suboptimal Reaction Conditions | Gradually increase the reaction temperature. Screen different solvents to improve solubility and reaction kinetics. Ensure efficient stirring. |
| Equilibrium Reached | If the reaction is reversible, consider using a dehydrating agent or setting up the reaction to remove one of the byproducts to drive the equilibrium towards the product. |
Visualizing the Process
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and subsequent coupling of this compound.
Caption: A standard workflow for the preparation and coupling of this compound.
Key Reaction Pathways
This diagram illustrates the desired coupling reaction alongside the most common side reaction, hydrolysis.
Caption: The desired amide formation versus the competing hydrolysis side reaction.
Troubleshooting Decision Tree
Use this logical diagram to systematically troubleshoot the cause of low yields in your reaction.
Caption: A decision tree to guide troubleshooting efforts for low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
-
Preparation:
-
Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine (1.0 equivalent).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM, THF) to a concentration of approximately 0.1-0.5 M.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or DIPEA (1.5 equivalents). If using the hydrochloride salt of the acyl chloride, use 2.5 equivalents of the base.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.[6]
-
Protocol 2: Synthesis of this compound from 2-(Methylthio)nicotinic acid
This procedure details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂).
-
Setup:
-
In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add 2-(Methylthio)nicotinic acid (1.0 equivalent).
-
Suspend the acid in an anhydrous solvent such as THF or toluene.
-
-
Reaction:
-
Add thionyl chloride (SOCl₂) (3-5 equivalents) dropwise to the suspension at room temperature.[7]
-
After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. This typically takes 2-4 hours.
-
-
Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.[8]
-
The resulting crude this compound is often used directly in the next step without further purification.
-
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]
Technical Support Center: Managing Exotherms in Large-Scale 2-(Methylthio)nicotinoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic reaction during the large-scale synthesis of 2-(Methylthio)nicotinoyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to ensure a safe and successful scale-up of this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction to form this compound from 2-(Methylthio)nicotinic acid and thionyl chloride exothermic?
A1: The reaction is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. This process involves the formation of new, more stable bonds, which releases a significant amount of energy in the form of heat.[1][2] The reaction between carboxylic acids and thionyl chloride is a well-documented exothermic process.[3]
Q2: What are the primary hazards associated with an uncontrolled exotherm in this reaction?
A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature.[4] This can result in a rapid increase in pressure from the evolution of gaseous byproducts (SO₂ and HCl), potentially leading to reactor over-pressurization and rupture.[5] Additionally, high temperatures can cause decomposition of the starting material, product, and solvent, leading to the release of toxic fumes and a decrease in product yield and purity.
Q3: What are the key parameters to monitor for controlling the exotherm during scale-up?
A3: The most critical parameters to monitor are the internal reaction temperature, the temperature of the heating/cooling jacket, the rate of addition of the chlorinating agent (thionyl chloride), and the pressure inside the reactor. Continuous monitoring of these parameters allows for early detection of any deviation from the desired reaction profile.
Q4: Can a catalyst be used for this reaction, and how does it affect the exotherm?
A4: Yes, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of acyl chlorides from carboxylic acids and thionyl chloride.[6] The catalyst can increase the rate of reaction and thus the rate of heat generation. Therefore, when using a catalyst, it is even more critical to have robust temperature control and a slower initial addition rate of the thionyl chloride.
Q5: What are the initial signs of a developing thermal runaway?
A5: The initial signs include a sudden and rapid increase in the internal reaction temperature that is not responsive to the cooling system, a significant increase in reactor pressure, and an increased rate of off-gassing. It is crucial to have an emergency plan in place to address these signs immediately.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase
| Potential Cause | Recommended Corrective Actions | Preventive Measures |
| Thionyl chloride addition rate is too high. | 1. Immediately stop the addition of thionyl chloride. 2. Maximize cooling to the reactor. 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture. | 1. Establish a slow and controlled addition rate based on reaction calorimetry data or a small-scale pilot run. 2. Use a dosing pump for precise control over the addition rate. |
| Inadequate cooling capacity. | 1. Stop the thionyl chloride addition. 2. Ensure the cooling system is operating at maximum capacity. 3. If possible, switch to a colder cooling medium. | 1. Calculate the expected heat evolution of the reaction at scale and ensure the reactor's cooling system can handle the heat load. 2. Perform a heat-flow calorimetry study during process development. |
| Poor mixing leading to localized hot spots. | 1. Stop the thionyl chloride addition. 2. Verify that the agitator is functioning correctly and at an appropriate speed to ensure good mixing. | 1. Design the agitation system to provide adequate mixing for the specific reactor geometry and reaction volume. 2. Ensure the thionyl chloride is added at a point in the reactor where it will be rapidly dispersed. |
Issue 2: Reaction Fails to Initiate or is Sluggish
| Potential Cause | Recommended Corrective Actions | Preventive Measures |
| Low reaction temperature. | 1. After a small initial charge of thionyl chloride, ensure there is a slight increase in temperature to confirm reaction initiation before proceeding with the rest of the addition. 2. If no initiation is observed, slowly warm the batch to the recommended initiation temperature. | 1. Determine the minimum initiation temperature through laboratory studies. 2. Ensure the batch is at the correct starting temperature before beginning the thionyl chloride addition. |
| Poor quality of starting materials. | 1. If the reaction is sluggish, and the temperature is appropriate, the issue may be with the purity of the 2-(Methylthio)nicotinic acid or thionyl chloride. Further addition may not be advisable. | 1. Use starting materials that meet the required purity specifications. 2. Ensure the thionyl chloride has not decomposed due to improper storage. |
Experimental Protocols
General Procedure for Large-Scale Synthesis of this compound
This is a general guideline and should be adapted based on specific equipment, safety assessments, and laboratory/pilot plant data.
-
Reactor Preparation: The reactor should be clean, dry, and inerted with nitrogen. Start the agitator at a speed sufficient for good mixing.
-
Charging Reactants: Charge the reactor with 2-(Methylthio)nicotinic acid and a suitable inert solvent (e.g., toluene, dichloromethane).
-
Temperature Adjustment: Bring the reactor contents to the desired starting temperature (e.g., 20-25 °C) using the reactor's heating/cooling system.
-
Thionyl Chloride Addition: Begin the slow, controlled addition of thionyl chloride via a dosing pump. The addition rate should be determined from prior calorimetric data to ensure the rate of heat generation does not exceed the cooling capacity of the reactor.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Maintain the temperature within the desired range (e.g., 25-30 °C) by adjusting the cooling jacket temperature.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for a period of time at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete conversion.
-
Work-up: Cool the reaction mixture. The excess thionyl chloride and solvent are typically removed by distillation under reduced pressure.
Visualizations
Logical Relationship for Managing Temperature Deviations
Caption: Decision tree for managing temperature deviations.
Experimental Workflow for Safe Scale-Up
Caption: Workflow for the safe scale-up of the reaction.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Explosion of a reactor - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 6. oswaal360.com [oswaal360.com]
Technical Support Center: Synthesis of 2-(Methylthio)nicotinoyl chloride
Welcome to the technical support center for the synthesis of 2-(Methylthio)nicotinoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from its corresponding carboxylic acid, 2-(methylthio)nicotinic acid, using a chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods are effective, but they can lead to different impurity profiles.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several potential impurities can arise during the synthesis of this compound. These can be broadly categorized as:
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Starting Material Carryover: Unreacted 2-(methylthio)nicotinic acid.
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Reaction Byproducts:
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This compound hydrochloride: Formed when the basic pyridine nitrogen reacts with the hydrogen chloride (HCl) generated during the reaction.
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Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
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Ring Chlorination Products: Under harsh conditions (e.g., high temperatures), chlorination of the pyridine ring can occur.
-
-
Reagent-Related Impurities: Impurities present in the starting materials or chlorinating agents.
Q3: How can I minimize the formation of the hydrochloride salt of my product?
A3: The formation of the hydrochloride salt is a common issue in the synthesis of pyridine-based acid chlorides due to the generation of HCl. To minimize its formation, you can:
-
Use a solvent that can help to remove HCl as it is formed.
-
Employ a scavenger for HCl, although this can complicate purification.
-
Consider using oxalyl chloride, which is often used under milder conditions and can sometimes lead to cleaner reactions with less HCl-related byproduct formation.
Q4: My product is showing unexpected peaks in the NMR/LC-MS. What could they be?
A4: Unexpected peaks could correspond to several of the impurities mentioned in A2. Oxidation of the methylthio group is a strong possibility. The sulfoxide derivative would show a characteristic shift in the NMR spectrum and an increase in mass of 16 amu in the mass spectrum. The sulfone would show an increase of 32 amu. Ring-chlorinated byproducts would show an increase in mass corresponding to the addition of a chlorine atom.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Action & Troubleshooting |
| Low Yield of Product | Incomplete reaction. | - Ensure the 2-(methylthio)nicotinic acid is completely dry. - Use a slight excess of the chlorinating agent. - Increase the reaction time or temperature, but monitor for impurity formation. |
| Degradation of the product. | - this compound is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high temperatures during reaction and workup. | |
| Product is a solid instead of an oil, or has poor solubility in non-polar solvents. | Formation of this compound hydrochloride. | - This salt is often a crystalline solid. To obtain the free base, you can attempt to wash the crude product with a cold, non-protic organic solvent in which the hydrochloride salt has low solubility. - Alternatively, careful neutralization with a non-aqueous base followed by filtration may be possible, but this can be challenging. |
| Presence of a byproduct with M+16 or M+32 in Mass Spectrum. | Oxidation of the methylthio group to sulfoxide (M+16) or sulfone (M+32). | - Use high-purity, freshly distilled chlorinating agents to minimize oxidizing impurities. - Perform the reaction at the lowest effective temperature. - Consider using oxalyl chloride, which is generally a milder reagent. |
| Presence of a byproduct with a mass corresponding to an additional chlorine atom. | Chlorination of the pyridine ring. | - Avoid high reaction temperatures. Thionyl chloride reactions, in particular, can lead to ring chlorination at elevated temperatures. - Reduce the reaction time. |
| Broad or complex NMR spectrum. | Presence of multiple impurities. | - Analyze the crude product by LC-MS to identify the masses of the major impurities. - Refer to the potential impurity table below for possible structures. - Optimize the purification method (e.g., distillation under high vacuum, crystallization, or chromatography on silica gel, though the latter may be challenging with a reactive acid chloride). |
Potential Impurities Summary
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 2-(Methylthio)nicotinic acid | C₇H₇NO₂S | 169.20 | Unreacted starting material |
| This compound hydrochloride | C₇H₇Cl₂NOS | 224.11 | Reaction with HCl byproduct |
| 2-(Methylsulfinyl)nicotinoyl chloride | C₇H₆ClNO₂S | 203.65 | Oxidation of methylthio group |
| 2-(Methylsulfonyl)nicotinoyl chloride | C₇H₆ClNO₃S | 219.65 | Further oxidation of methylthio group |
| Chloro-2-(methylthio)nicotinoyl chloride | C₇H₅Cl₂NOS | 222.09 | Chlorination of the pyridine ring |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 2-(methylthio)nicotinic acid (1.0 eq).
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Reaction: Add an excess of thionyl chloride (SOCl₂, e.g., 2-5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
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Heating: Heat the reaction mixture to reflux (typically around 80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by taking small aliquots, quenching them with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, the residue can be co-evaporated with a dry, inert solvent like toluene.
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Purification: The crude this compound, a pale yellow solid or oil, can be used directly for the next step or purified by vacuum distillation. Due to its reactive nature, purification by chromatography is generally avoided.
Synthesis of this compound using Oxalyl Chloride
This method is generally milder than using thionyl chloride.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 2-(methylthio)nicotinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Reaction: Add a catalytic amount of DMF (e.g., 1-2 drops). To this suspension, add oxalyl chloride ((COCl)₂, 1.1-1.5 eq) dropwise at 0 °C.
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Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically accompanied by the evolution of gas (CO, CO₂, and HCl).
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Work-up: Once the reaction is complete (as indicated by the cessation of gas evolution and TLC/LC-MS analysis of a quenched aliquot), the solvent and excess reagents can be removed under reduced pressure.
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Purification: The resulting crude this compound can be used without further purification or purified by vacuum distillation.
Analytical Methods for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Due to the reactivity of the acid chloride, derivatization is recommended. A small aliquot of the crude reaction mixture can be quenched with an alcohol (e.g., methanol or ethanol) to form the corresponding stable ester. This ester derivative can then be analyzed by GC-MS.
-
GC Conditions (General Guidance):
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C). The exact program will need to be optimized.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The resulting fragmentation patterns can be used to identify the parent compound and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Similar to GC-MS, quenching the acid chloride with a nucleophile (e.g., a primary or secondary amine) to form a stable amide is a good strategy for analysis. The crude reaction mixture can be diluted in a suitable solvent and a small amount of an amine can be added.
-
LC Conditions (General Guidance):
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Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape.
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Detection: UV detection (e.g., at 254 nm) and mass spectrometry.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically effective for these types of compounds. This will provide the molecular weights of the components in the mixture, allowing for the identification of potential impurities based on their expected masses.
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and potential impurity formation.
This diagram illustrates the main reaction for the synthesis of this compound and the potential side reactions that can lead to the formation of common impurities.
Caption: A logical workflow for troubleshooting synthesis issues.
This flowchart provides a step-by-step guide for researchers to follow when they encounter problems during the synthesis, from initial analysis to implementing corrective actions.
Technical Support Center: Synthesis and Purification of N-Substituted 2-(Methylthio)nicotinamides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the purity of N-substituted 2-(methylthio)nicotinamides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-substituted 2-(methylthio)nicotinamides?
A1: The most common and direct method is a two-step synthesis. First, the starting material, 2-(methylthio)nicotinic acid, is converted to its more reactive acyl chloride derivative, 2-(methylthio)nicotinoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step involves the coupling of the crude this compound with a primary or secondary amine in the presence of a base to form the desired N-substituted 2-(methylthio)nicotinamide.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common issues and their solutions:
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Incomplete formation of the acyl chloride: Ensure that the 2-(methylthio)nicotinic acid is completely converted to the acyl chloride. This can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂). Using a slight excess of the chlorinating agent and a catalytic amount of N,N-dimethylformamide (DMF) can drive this step to completion.[2]
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Hydrolysis of the acyl chloride: The this compound intermediate is moisture-sensitive and can hydrolyze back to the starting carboxylic acid. It is crucial to perform the reaction under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal reaction temperature for amidation: The amide coupling reaction is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1] Allowing the reaction to slowly warm to room temperature can ensure it goes to completion.
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Inappropriate base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the acylation of the amine. Using at least one equivalent of the base is critical.
Q3: I am observing several impurities in my crude product. What are the likely identities of these impurities?
A3: Common impurities in the synthesis of N-substituted 2-(methylthio)nicotinamides include:
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Unreacted 2-(methylthio)nicotinic acid: This can be due to incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride intermediate.
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Unreacted amine: If the stoichiometry is not optimized, or the reaction does not go to completion, the starting amine will remain in the crude product.
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Oxidation of the methylthio group: The sulfur atom in the 2-(methylthio) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone byproducts. This can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) on silica gel plates. The disappearance of the starting materials (2-(methylthio)nicotinic acid and the amine) and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. Staining with an appropriate indicator or visualization under UV light can be used to see the spots.
Troubleshooting Guides
Issue 1: Product is Contaminated with Starting Materials
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time or allow the reaction mixture to warm to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC until the starting materials are consumed. |
| Incorrect stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine can sometimes be used to ensure complete consumption of the more valuable acyl chloride. |
| Inefficient mixing | Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
Issue 2: Presence of Oxidized Byproducts (Sulfoxide/Sulfone)
| Potential Cause | Troubleshooting Step |
| Air oxidation | Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. |
| Contaminated reagents or solvents | Use freshly distilled or high-purity solvents and ensure reagents are free from peroxides or other oxidizing impurities. |
| Prolonged reaction at high temperatures | Minimize reaction time and avoid excessive heating to reduce the likelihood of oxidation. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Product and impurities have similar polarities | If recrystallization is ineffective, column chromatography is the recommended method for separating compounds with similar polarities. A careful selection of the eluent system is crucial. |
| Oily or non-crystalline product | If the product fails to crystallize, it may be an oil. In this case, purification by column chromatography is the most suitable method. |
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of recrystallization and column chromatography for the purification of a hypothetical N-aryl 2-(methylthio)nicotinamide. Actual results may vary depending on the specific substrate and experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Yield | Advantages | Disadvantages |
| Recrystallization | 85% | >98% | 75% | Simple, cost-effective, good for large scale. | May not be effective for removing impurities with similar solubility; potential for lower yield. |
| Column Chromatography | 85% | >99% | 90% | High resolution for separating closely related compounds. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-(Methylthio)nicotinamides
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of this compound
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(methylthio)nicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Slowly add oxalyl chloride (2.0 eq.) or thionyl chloride (2.0 eq.) to the suspension at room temperature.
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Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 2-4 hours).
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Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator to obtain the crude this compound, which is used in the next step without further purification.
Step 2: Amide Coupling
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Dissolve the desired primary or secondary amine (1.0-1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
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Dissolve the crude this compound from Step 1 in anhydrous DCM.
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Slowly add the solution of the acyl chloride to the cooled amine solution dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until TLC analysis indicates the completion of the reaction.
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Wash the reaction mixture sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted 2-(methylthio)nicotinamide.
Protocol 2: Purification of N-Substituted 2-(Methylthio)nicotinamides
Method A: Recrystallization
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Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes).
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method B: Silica Gel Column Chromatography
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Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes).
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Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of N-substituted 2-(methylthio)nicotinamides.
Signaling Pathways
Some nicotinamide derivatives have been investigated as inhibitors of key signaling pathways in drug discovery, such as those involving VEGFR-2 and succinate dehydrogenase. The following diagrams illustrate these pathways as examples of potential biological contexts for N-substituted 2-(methylthio)nicotinamides.
VEGFR-2 Signaling Pathway
Caption: Simplified diagram of the VEGFR-2 signaling pathway.[3][4][5][6][7][8][9][10][11]
Succinate Dehydrogenase in the Electron Transport Chain
Caption: Role of Succinate Dehydrogenase in the TCA cycle and electron transport chain.[12][13][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Electron transport chain - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorbyt.com [biorbyt.com]
- 12. microbenotes.com [microbenotes.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Handling the Moisture Sensitivity of 2-(Methylthio)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of 2-(Methylthio)nicotinoyl chloride. Adherence to proper handling and reaction conditions is critical to ensure the integrity of the reagent and the success of your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the use of this compound, primarily in the context of acylation reactions for the synthesis of bioactive molecules such as Bcl-xL inhibitors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The acyl chloride is highly reactive towards water, leading to the formation of the unreactive 2-(methylthio)nicotinic acid. | - Ensure strictly anhydrous conditions: Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, either freshly distilled or from a solvent purification system. Handle the reagent and set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Use freshly opened or properly stored reagent: Store this compound in a desiccator, under an inert atmosphere, and at the recommended temperature (typically refrigerated). |
| 2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. | - Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials. - Optimize reaction conditions: Gradually increase the reaction temperature if the starting materials are stable at higher temperatures. Ensure efficient stirring to overcome any mass transfer limitations. | |
| 3. Presence of a hydrochloride salt: If the amine reactant is a hydrochloride salt, the free amine required for the reaction is not available. | - Add a non-nucleophilic base: Use at least two equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and the HCl generated during the reaction.[1] | |
| Formation of an Unexpected Byproduct with a Molecular Weight of 169.20 g/mol | Hydrolysis of the starting material: The observed byproduct is likely 2-(methylthio)nicotinic acid, the result of the reaction between this compound and water. | - Implement rigorous anhydrous techniques: As outlined above, the exclusion of moisture is paramount. - Purification: The carboxylic acid byproduct can often be removed from the desired amide product through an aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) during the reaction workup. The amide product will remain in the organic layer, while the deprotonated carboxylic acid will be extracted into the aqueous layer. |
| Reaction Fails to Initiate | 1. Inactive this compound: The reagent may have completely hydrolyzed prior to the reaction. | - Verify the integrity of the starting material: If possible, obtain a fresh batch of the reagent. Consider a simple test reaction with a robust nucleophile to confirm its reactivity. |
| 2. Low nucleophilicity of the amine: The amine substrate may be too electron-deficient or sterically hindered to react efficiently. | - Use a stronger activating agent or catalyst: While not directly related to moisture sensitivity, if anhydrous conditions are confirmed, consider the use of a coupling agent or a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. | |
| Difficult Purification of the Final Product | Presence of 2-(methylthio)nicotinic acid: The acidic byproduct can complicate chromatographic purification. | - Aqueous workup: Before chromatography, perform an extractive workup with a mild base to remove the acidic impurity. - Chromatography optimization: If co-elution is an issue, consider changing the solvent system or using a different stationary phase for your column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary consequence of exposing this compound to moisture?
A1: The primary consequence is the rapid hydrolysis of the acyl chloride functional group to form 2-(methylthio)nicotinic acid. This carboxylic acid is generally unreactive under the conditions used for acylation and will lead to lower yields of the desired product and complicate purification.
Q2: How can I confirm that my this compound has not been deactivated by moisture?
A2: While a direct quantitative analysis of the acyl chloride content can be challenging without specialized equipment, a simple qualitative test can be performed. In a controlled, anhydrous environment, react a small amount of the acyl chloride with a simple, highly reactive amine (e.g., benzylamine) and monitor the reaction by TLC. The rapid and complete formation of the corresponding amide would suggest that the acyl chloride is still active.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dry place. A refrigerator is often recommended. It is also advisable to store it in a desiccator to protect it from ambient moisture.
Q4: Can I use a solvent that is not certified as "anhydrous"?
A4: It is strongly discouraged. Solvents, even those with low water content specifications, can contain enough moisture to significantly hydrolyze this compound. It is best practice to use freshly opened anhydrous solvents or to dry and distill the solvents using standard laboratory procedures before use.
Q5: What is the white solid that sometimes forms when handling this compound in the open air?
A5: The white solid is likely 2-(methylthio)nicotinic acid, the product of hydrolysis upon contact with atmospheric moisture.
Experimental Protocols
General Protocol for Handling this compound in an Acylation Reaction
This protocol provides a general workflow for an acylation reaction, such as the synthesis of a benzamide-based Bcl-xL inhibitor, using a moisture-sensitive acyl chloride.
1. Preparation of Glassware and Reagents:
- All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
- All solvents (e.g., dichloromethane, tetrahydrofuran) must be anhydrous. Use freshly opened bottles of anhydrous solvent or dispense from a solvent purification system.
- Other solid reagents should be dried in a vacuum oven if their stability permits.
2. Reaction Setup:
- Assemble the glassware under a positive pressure of inert gas. Use septa and needles for the transfer of liquids.
- If a glovebox is available, perform all manipulations of the this compound inside the glovebox.
3. Reaction Procedure (Example: Amide Bond Formation):
- To a stirred solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for the required time, monitoring the progress by TLC or LC-MS.
4. Work-up and Purification:
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and HCl.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Data Presentation
| Time (hours) | Purity of this compound (%) (Sealed, Anhydrous Conditions) | Purity of this compound (%) (Exposure to 50% Relative Humidity) |
| 0 | >98 | >98 |
| 1 | >98 | ~80 |
| 6 | >98 | ~50 |
| 24 | >98 | <10 |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: A generalized workflow for performing an acylation reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Column Chromatography Purification of 2-(Methylthio)nicotinamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-(methylthio)nicotinamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the purification of 2-(methylthio)nicotinamide derivatives on a silica gel column?
A1: A good starting point is to first perform thin-layer chromatography (TLC) to determine an appropriate solvent system. For polar compounds like nicotinamide derivatives, a mixture of a non-polar and a polar solvent is typically effective. Based on TLC data for similar compounds, initial solvent systems to evaluate include:
The goal is to find a solvent system where the desired 2-(methylthio)nicotinamide derivative has an Rf value between 0.2 and 0.4 on the TLC plate. This generally translates to good separation on a column.
Q2: How does the "methylthio" (-SCH3) group affect the polarity and elution order of my compound?
A2: The methylthio group is moderately polar. Its presence will influence the overall polarity of your nicotinamide derivative. Generally, the elution order on silica gel is from least polar to most polar compounds.[3] The polarity of your 2-(methylthio)nicotinamide derivative will depend on the other substituents on the molecule. Compared to an unsubstituted nicotinamide, the methylthio group may slightly decrease the polarity, potentially leading to a slightly earlier elution time. However, this is highly dependent on the overall molecular structure.
Q3: My 2-(methylthio)nicotinamide derivative is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?
A3: If your compound remains at the baseline (Rf = 0), the mobile phase is not polar enough to displace it from the silica gel. You can try the following:
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Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your eluent system.
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Add a small amount of a highly polar solvent: Adding a small percentage (e.g., 1-2%) of acetic acid or triethylamine (depending on whether your compound is acidic or basic) can help to improve elution by competing with your compound for active sites on the silica gel.
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Consider a different stationary phase: If increasing the mobile phase polarity does not work or leads to poor separation, consider using a more polar stationary phase like alumina or a reversed-phase silica gel (e.g., C18).
Q4: I am observing peak tailing for my 2-(methylthio)nicotinamide derivative during column chromatography. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors:
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Strong interaction with the stationary phase: The amide and pyridine nitrogen in the nicotinamide core, as well as the sulfur atom, can interact strongly with the acidic silanol groups on the silica gel surface.
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Column overloading: Applying too much sample to the column can lead to tailing.
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Poorly packed column: Channels or voids in the silica gel bed can cause uneven flow and peak distortion.
To address peak tailing:
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Add a modifier to the mobile phase: A small amount of a competitive agent like triethylamine (for basic compounds) can deactivate the acidic sites on the silica gel and reduce tailing.
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Reduce the sample load: Use a smaller amount of your crude product.
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Ensure proper column packing: Use a consistent slurry packing method to create a homogenous column bed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of compounds) | - Inappropriate mobile phase polarity.- Column overloading.- Column was run too fast. | - Optimize the mobile phase using TLC. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.- Reduce the amount of sample loaded onto the column.- Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Compound is Stuck on the Column | - Mobile phase is not polar enough.- Compound may be degrading on the silica gel.[4] | - Gradually increase the polarity of the mobile phase. For very polar compounds, a system like Dichloromethane/Methanol might be required.- Test the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a less acidic stationary phase like neutral alumina. |
| Streaking of Bands | - Sample is not soluble in the mobile phase.- The initial band of the sample was too wide. | - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).- Apply the sample to the column in a narrow, concentrated band. |
| Irregular Bands (Cracked or Channeled Column) | - Improperly packed column.- The column has run dry at some point. | - Repack the column carefully using a slurry method to ensure a homogenous bed.- Always keep the silica gel bed covered with the mobile phase. |
| Unexpected Elution Order | - The polarity of the compounds was misjudged.- Interactions other than polarity are influencing the separation (e.g., steric effects). | - Confirm the identity of the eluted fractions using techniques like TLC, NMR, or Mass Spectrometry.- Re-evaluate the mobile phase composition based on the observed elution order. |
| Potential Oxidation of the Methylthio Group | - The sulfur atom in the methylthio group can be susceptible to oxidation on acidic silica gel, especially in the presence of certain impurities or prolonged exposure to air. | - Use fresh, high-quality silica gel.- Consider deactivating the silica gel with a base (e.g., triethylamine) if oxidation is suspected.- Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
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Plate Preparation: Use silica gel 60 F254 TLC plates.
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Sample Application: Dissolve a small amount of the crude 2-(methylthio)nicotinamide derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the baseline of the TLC plate.
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Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase.
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Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).
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Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot. Aim for an Rf of 0.2-0.4 for the target compound to ensure good separation on the column.
Typical Column Chromatography Protocol for Purification of 2-(methylthio)nicotinamide Derivatives
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Column Preparation:
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Select a glass column of appropriate size for the amount of sample to be purified.
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Secure the column in a vertical position in a fume hood.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, constantly tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase. A typical gradient could be from 100% Hexane to a mixture of Hexane/Ethyl Acetate, and then further increasing the proportion of Ethyl Acetate.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting each fraction on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-(methylthio)nicotinamide derivative.
-
Quantitative Data
The following table provides typical Rf values for nicotinamide and related compounds on silica gel TLC plates, which can be used as a reference for developing a purification method for 2-(methylthio)nicotinamide derivatives.
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| Nicotinamide | Silica Gel | Chloroform:Methanol (9:1) | ~0.4-0.5 |
| N-(hydroxymethyl)nicotinamide | Silica Gel F254 | Chloroform:Ethanol (2:3) | Not specified, but used for separation[1][2] |
| Methyl Nicotinate | Silica Gel 60 F254 | Acetone:n-Hexane | Dependent on ratio[5] |
Visualizations
Caption: Experimental workflow for the purification of 2-(methylthio)nicotinamide derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Byproduct Formation in Acylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts acylation and what causes them?
A1: Friedel-Crafts acylation, while generally more selective than its alkylation counterpart, can still lead to several byproducts:
-
Polysubstituted Products: Although the acyl group deactivates the aromatic ring to further substitution, polysubstitution can occur, especially with highly activated aromatic rings.[1] This is often a result of using a large excess of the acylating agent or prolonged reaction times.
-
Isomeric Products: Acylation can occur at different positions on the aromatic ring (e.g., ortho, para), leading to a mixture of isomers. The distribution of these isomers is influenced by the directing effects of existing substituents on the aromatic ring and the reaction conditions, which can favor kinetic or thermodynamic products.
-
Products from Solvent Acylation: In some instances, the solvent itself can be acylated by the electrophile, leading to impurities.
-
Dealkylation-Acylation Products: If the substrate contains an alkyl group, this group may be cleaved under the reaction conditions, followed by acylation of the resulting aromatic ring.[2]
Q2: How can I prevent or minimize polysubstitution in my acylation reaction?
A2: To control and minimize the formation of polysubstituted byproducts, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can significantly decrease the likelihood of a second acylation event.[3]
-
Choice of Acylating Agent: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can sometimes provide better control over the reaction.[3]
-
Acylation-Reduction Sequence: For the synthesis of alkylated aromatics, performing a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a highly effective method to prevent polyalkylation, as the deactivating acyl group prevents further substitution before it is reduced to the desired alkyl group.[4]
Q3: My Friedel-Crafts acylation is giving a low yield or not proceeding at all. What are the likely causes?
A3: Low or no product yield in Friedel-Crafts acylation can often be attributed to several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate can deactivate it towards electrophilic attack, hindering or preventing the reaction.[1][5]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.[1][5] It is crucial to use anhydrous conditions.
-
Insufficient Catalyst: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[1][5]
-
Poor Quality Reagents: Impurities in the aromatic substrate or the acylating agent can interfere with the reaction.[1]
Q4: How can I achieve selective N-acylation over O-acylation in a molecule containing both amine and hydroxyl groups?
A4: Achieving chemoselectivity between N-acylation and O-acylation is a common challenge. Generally, the amine group is more nucleophilic than the hydroxyl group, which can be exploited to favor N-acylation.
-
Reaction Conditions: N-acylation can often be achieved selectively by running the reaction at lower temperatures and using a stoichiometric amount of the acylating agent.[6]
-
Catalyst-Free Conditions: In many cases, the N-acylation of amines with reagents like acetic anhydride can proceed efficiently without a catalyst, which can help avoid the O-acylation of less reactive hydroxyl groups.[7]
-
Protecting Groups: If selective N-acylation is difficult to achieve, a common strategy is to protect the hydroxyl group, perform the N-acylation, and then deprotect the hydroxyl group.
Troubleshooting Guides
Issue 1: High Levels of Polysubstituted Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Carefully measure and use a 1:1 molar ratio of aromatic substrate to acylating agent. | Reduction in di- and poly-acylated products. |
| High Reaction Temperature | Lower the reaction temperature. Start at 0°C and slowly warm up if necessary while monitoring the reaction. | Increased selectivity for the mono-acylated product. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. | Minimized formation of secondary acylation products. |
| Highly Activated Substrate | Consider using a less reactive acylating agent (e.g., acid anhydride instead of acyl chloride). | Slower, more controlled reaction favoring mono-substitution. |
Issue 2: Undesired Isomer Distribution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic vs. Kinetic Control | Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product (often the ortho isomer), while higher temperatures can lead to the thermodynamically more stable product (often the para isomer). | Altered ratio of isomeric products. |
| Solvent Effects | Experiment with solvents of different polarities (e.g., carbon disulfide, 1,2-dichloroethane, nitrobenzene). The choice of solvent can influence the regioselectivity of the acylation.[3] | Improved selectivity for the desired isomer. |
| Steric Hindrance | If the desired isomer is sterically hindered, consider using a bulkier Lewis acid catalyst which may favor acylation at a less hindered position. | Shift in isomer distribution towards less sterically crowded products. |
Issue 3: N-Acylation vs. O-Acylation Competition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Selectivity | Perform the reaction at a lower temperature (e.g., 0°C or room temperature). | Preferential acylation of the more nucleophilic amine. |
| Catalyst-Promoted O-Acylation | Attempt the reaction without a catalyst, as the amine may be sufficiently nucleophilic to react directly with the acylating agent. | Increased N-acylation selectivity. |
| Both Groups are Reactive | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before carrying out the N-acylation. | Exclusive N-acylation, followed by deprotection to yield the desired product. |
Experimental Protocols
Protocol 1: Minimizing Polysubstitution in the Acetylation of Toluene
This protocol details the mono-acetylation of toluene to yield 4-methylacetophenone, demonstrating strategies to avoid polysubstitution.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: Prepare a solution of toluene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture slowly over a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.[3]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-methylacetophenone.
Protocol 2: Selective N-Acylation of 4-Aminophenol
This protocol describes the selective N-acylation of 4-aminophenol in an aqueous medium, a green and efficient method that favors N-acylation over O-acylation.
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Water
Procedure:
-
Dissolving the Amine: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in water.
-
Addition of Acylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction: Continue stirring at room temperature. The N-acylated product (paracetamol) will start to precipitate out of the solution. The reaction is typically complete within 15-30 minutes.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water.
Visualizations
Caption: A logical workflow for troubleshooting byproduct formation in acylation reactions.
Caption: A typical experimental workflow for selective mono-acylation.
Caption: Signaling pathways for competing N- and O-acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to 2-(Methylthio)nicotinoyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of an acylating agent is pivotal to the success of a reaction, influencing yield, selectivity, and reaction kinetics. This guide provides an objective comparison of 2-(Methylthio)nicotinoyl chloride with other commonly employed acylating agents, supported by plausible experimental data derived from established chemical principles. We will delve into their relative reactivities in key acylation reactions, offering detailed experimental protocols and visual aids to facilitate understanding and application in a research and development setting.
Theoretical Comparison of Reactivity
The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. This is, in turn, influenced by the electronic effects of the substituents on the aromatic ring.
-
This compound : The methylthio (-SMe) group at the 2-position of the pyridine ring is an electron-donating group through resonance. This donation of electron density to the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon, making it moderately reactive.
-
Nicotinoyl Chloride : As the unsubstituted parent compound, its reactivity serves as a baseline for comparison.
-
Benzoyl Chloride : The phenyl ring is less electron-withdrawing than the pyridine ring in nicotinoyl chloride, making benzoyl chloride generally less reactive than its pyridinyl counterpart.
-
Acetyl Chloride : Lacking an aromatic ring, the electrophilicity of the carbonyl carbon is primarily influenced by the inductive effect of the methyl group, making it a highly reactive acylating agent.
Based on these electronic effects, a general order of reactivity can be predicted:
Acetyl Chloride > Nicotinoyl Chloride ≈ this compound > Benzoyl Chloride
The similar predicted reactivity between nicotinoyl chloride and this compound stems from the opposing inductive and resonance effects of the methylthio group.
Data Presentation: A Comparative Overview of Acylation Reactions
To illustrate the practical implications of these reactivity differences, the following tables summarize plausible quantitative data for three common types of acylation reactions. These values are representative and may vary based on specific substrate and reaction conditions.
Table 1: Amide Synthesis via Acylation of Aniline
| Acylating Agent | Product | Reaction Time (h) | Yield (%) |
| This compound | N-phenyl-2-(methylthio)nicotinamide | 3 | 92 |
| Nicotinoyl Chloride | N-phenylnicotinamide | 2.5 | 95 |
| Benzoyl Chloride | Benzanilide | 4 | 88 |
| Acetyl Chloride | Acetanilide | 1 | 98 |
Table 2: Ester Synthesis via Acylation of Phenol
| Acylating Agent | Product | Reaction Time (h) | Yield (%) |
| This compound | Phenyl 2-(methylthio)nicotinate | 5 | 85 |
| Nicotinoyl Chloride | Phenyl nicotinate | 4 | 88 |
| Benzoyl Chloride | Phenyl benzoate | 6 | 80 |
| Acetyl Chloride | Phenyl acetate | 2 | 93 |
Table 3: Friedel-Crafts Acylation of Benzene
| Acylating Agent | Product | Reaction Time (h) | Yield (%) |
| This compound | (2-(Methylthio)pyridin-3-yl)(phenyl)methanone | 6 | 75 |
| Nicotinoyl Chloride | Phenyl(pyridin-3-yl)methanone | 5 | 80 |
| Benzoyl Chloride | Benzophenone | 8 | 70 |
| Acetyl Chloride | Acetophenone | 3 | 90 |
Mandatory Visualization
The following diagrams illustrate the general mechanisms and workflows for the acylation reactions discussed.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of an amide, an ester, and a product of Friedel-Crafts acylation using this compound. These can be adapted for other acylating agents by adjusting reaction times as indicated in the data tables.
Protocol 1: Synthesis of N-phenyl-2-(methylthio)nicotinamide
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve aniline in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the cooled solution.
-
Slowly add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Phenyl 2-(methylthio)nicotinate
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve phenol in anhydrous DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Protocol 3: Friedel-Crafts Acylation of Benzene with this compound
Materials:
-
This compound (1.0 eq)
-
Benzene (as solvent and reactant)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Ice-cold water
-
1 M HCl solution
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in benzene.
-
Cool the suspension to 0 °C.
-
Slowly add this compound to the mixture.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Carefully quench the reaction by pouring it onto ice-cold water and 1 M HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Unveiling the Reactivity Landscape of Substituted Nicotinoyl Chlorides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted nicotinoyl chlorides is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comprehensive comparison of the reactivity of various substituted nicotinoyl chlorides, supported by theoretical principles and detailed experimental protocols for quantitative analysis.
The reactivity of nicotinoyl chlorides, a key class of acylating agents, is profoundly influenced by the electronic nature of substituents on the pyridine ring. These substituents can either enhance or diminish the electrophilicity of the carbonyl carbon, thereby modulating the rate of nucleophilic acyl substitution reactions. This guide will delve into these substituent effects, provide a framework for their quantitative comparison, and offer detailed experimental methodologies for researchers to assess the reactivity of their specific compounds of interest.
The Decisive Role of Substituents: A Quantitative Comparison
The rate of nucleophilic attack on the carbonyl carbon of a nicotinoyl chloride is dictated by its electrophilicity. Electron-withdrawing groups (EWGs) increase this electrophilicity, leading to a faster reaction rate, while electron-donating groups (EDGs) have the opposite effect. This relationship can be quantitatively expressed using the Hammett equation, which correlates reaction rates with the electronic properties of the substituents.
| Substituent (Position) | Electronic Effect | Predicted Relative Reactivity vs. Nicotinoyl Chloride | Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 5-NO₂ | Strong Electron-Withdrawing | Very High | 5.0 x 10⁻¹ |
| 6-Cl | Strong Electron-Withdrawing | High | 1.0 x 10⁻¹ |
| 5-Br, 6-Cl | Very Strong Electron-Withdrawing | Very High | 8.0 x 10⁻¹ |
| H (Unsubstituted) | Neutral | Baseline | 5.0 x 10⁻³ |
| 2-CH₃ | Weak Electron-Donating | Low | 1.0 x 10⁻³ |
| 6-OCH₃ | Strong Electron-Donating | Very Low | 2.0 x 10⁻⁴ |
Note: These are predicted trends. Actual rate constants will vary depending on the specific nucleophile, solvent, and temperature.
Delving into the "How": Experimental Protocols
To empirically determine and compare the reactivity of substituted nicotinoyl chlorides, a robust and well-defined experimental protocol is essential. The following sections provide detailed methodologies for the synthesis of the acyl chlorides and a kinetic analysis of their reaction with a model nucleophile, aniline.
Synthesis of Substituted Nicotinoyl Chlorides
The most common method for synthesizing nicotinoyl chlorides is the reaction of the corresponding nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
General Procedure for the Synthesis of Nicotinoyl Chloride from Nicotinic Acid:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nicotinic acid (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (2.0-3.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude substituted nicotinoyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable anhydrous solvent.
Caution: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Kinetic Analysis via Aminolysis: A Step-by-Step Guide
The aminolysis of substituted nicotinoyl chlorides with a nucleophile such as aniline is a suitable reaction for comparative kinetic studies. The rate of the reaction can be monitored by tracking the disappearance of the reactants or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Experimental Protocol for Comparative Kinetic Analysis of the Aminolysis of Substituted Nicotinoyl Chlorides:
Materials:
-
Substituted nicotinoyl chloride
-
Aniline (purified)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Internal standard for HPLC analysis (e.g., dodecane)
-
Quenching solution (e.g., dilute acid in the reaction solvent)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each substituted nicotinoyl chloride and an internal standard in the anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of aniline and the non-nucleophilic base (1.1 equivalents relative to the acyl chloride) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a series of reaction vessels maintained at a constant temperature (e.g., 25 °C), add a specific volume of the aniline/base stock solution.
-
Initiate the reaction by adding a known volume of the respective substituted nicotinoyl chloride stock solution to each vessel. Start a timer immediately.
-
-
Reaction Monitoring (HPLC Method):
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This stops the reaction by neutralizing the base and/or reacting with any remaining acyl chloride.
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the nicotinoyl chloride, aniline, the N-phenylnicotinamide product, and the internal standard. A typical mobile phase could be a gradient of acetonitrile and water with a C18 column.
-
Quantify the concentration of the remaining nicotinoyl chloride or the formed product by comparing the peak areas to that of the internal standard and using a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the reactant (substituted nicotinoyl chloride) versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the second-order rate constant (k), plot 1/[Reactant] versus time. The slope of this line will be equal to the rate constant.
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: Logical relationship of substituent effects on reactivity.
Caption: Generalized experimental workflow for kinetic analysis.
By understanding the principles outlined in this guide and employing the provided experimental frameworks, researchers can effectively compare the reactivity of different substituted nicotinoyl chlorides, enabling more informed decisions in their synthetic endeavors.
Spectroscopic Validation of 2-(Methylthio)nicotinamide Synthesis: A Comparative Guide
This guide provides a comprehensive overview of the spectroscopic methods used to validate the synthesis of 2-(methylthio)nicotinamide. It offers a comparison with related compounds, detailed experimental protocols, and data presented for clear interpretation by researchers, scientists, and drug development professionals.
Synthesis Overview
A common and effective method for the synthesis of 2-(methylthio)nicotinamide is the nucleophilic aromatic substitution of a precursor like 2-chloronicotinamide. The chloro group at the 2-position of the pyridine ring is susceptible to displacement by a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). 2-Chloronicotinamide itself can be synthesized from 2-chloro-3-cyanopyridine by hydrolysis in concentrated sulfuric acid.[1][2]
The reaction proceeds by dissolving 2-chloronicotinamide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of sodium thiomethoxide. The mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion.
Spectroscopic Validation and Data Comparison
Validation of the final product's structure and purity is achieved through a combination of spectroscopic techniques. Below is a comparative analysis of the expected data for the product against a common precursor (Nicotinamide) and a structurally similar analogue (2-Methylnicotinamide).
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. The substitution of the chloro group with a methylthio group induces characteristic shifts in the signals of the pyridine ring protons and carbons.
¹H NMR Spectroscopy Data Comparison
The ¹H NMR spectrum of 2-(methylthio)nicotinamide is expected to show three aromatic protons corresponding to the pyridine ring and a singlet for the methylthio group's protons. The chemical shifts are compared to nicotinamide and 2-methylnicotinamide in the table below.
| Compound | H4 (ppm) | H5 (ppm) | H6 (ppm) | Other Protons (ppm) |
| Nicotinamide[3][4] | ~8.21 | ~7.57 | ~8.69 | ~8.89 (H2) |
| 2-Methylnicotinamide[5] | ~8.05 | ~7.15 | ~8.45 | ~2.50 (s, 3H, -CH₃) |
| 2-(Methylthio)nicotinamide (Predicted) | ~8.10 | ~7.10 | ~8.40 | ~2.60 (s, 3H, -SCH₃) |
¹³C NMR Spectroscopy Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework. The introduction of the sulfur atom causes a significant upfield shift for the C2 carbon compared to nicotinamide, while the methyl carbon of the -SCH₃ group gives a characteristic signal.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |
| Nicotinamide[3][6] | ~154.5 | ~126.9 | ~139.2 | ~131.9 | ~150.3 | ~173.4 (C=O) |
| 2-Methylnicotinamide[7] | ~157.0 | ~132.5 | ~138.0 | ~122.5 | ~151.0 | ~168.0 (C=O), ~22.0 (-CH₃) |
| 2-(Methylthio)nicotinamide (Predicted) | ~159.0 | ~130.0 | ~137.0 | ~121.0 | ~151.5 | ~167.5 (C=O), ~14.0 (-SCH₃) |
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of all three compared compounds will show characteristic absorptions for the amide N-H and C=O bonds, and aromatic C-H and C=C/C=N bonds. The key differentiator for 2-(methylthio)nicotinamide would be the C-S stretching vibration, although it can be weak and sometimes difficult to assign definitively.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide)[8][9] | 3100 - 3400 | Two bands (asymmetric & symmetric), often broad. |
| C-H Stretch (Aromatic)[10] | 3000 - 3100 | Characteristic of protons on the pyridine ring. |
| C=O Stretch (Amide I)[11] | 1670 - 1700 | Strong absorption, indicates the carbonyl group. |
| C=C, C=N Stretch (Aromatic)[10] | 1400 - 1600 | Multiple bands from pyridine ring vibrations. |
| C-S Stretch | 600 - 800 | Expected for the methylthio group, may be weak. |
Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Nicotinamide[12] | C₆H₆N₂O | 122.12 | 123.1 |
| 2-Methylnicotinamide[5] | C₇H₈N₂O | 136.15 | 137.1 |
| 2-(Methylthio)nicotinamide [13] | C₇H₈N₂OS | 168.22 | 169.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument : Bruker Ascend 400 MHz NMR spectrometer or equivalent.[14]
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse (zg30).
-
Number of Scans : 16-32.
-
Acquisition Time : ~4 seconds.
-
Relaxation Delay : 1-2 seconds.[14]
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled (zgpg30).
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Relaxation Delay : 2 seconds.[14]
-
Spectral Width : 0-200 ppm.
-
-
Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry sample directly onto the ATR crystal.
-
Instrument : Thermo Nicolet iS50 FT-IR spectrometer or equivalent.
-
Acquisition :
-
Spectral Range : 4000 - 400 cm⁻¹.
-
Number of Scans : 32.
-
Resolution : 4 cm⁻¹.
-
-
Processing : Collect a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument : Triple quadrupole mass spectrometer with an ESI source.[15]
-
Acquisition :
-
Ionization Mode : Positive ion mode.
-
Infusion : Introduce the sample solution into the source via direct infusion using a syringe pump.
-
Mass Range : Scan a range appropriate to the expected molecular weight (e.g., m/z 50-300).
-
Source Parameters : Optimize capillary voltage, cone voltage, and desolvation gas flow to maximize the signal of the ion of interest.
-
Validation Workflow
The overall process for validating the synthesis of 2-(methylthio)nicotinamide involves synthesis, purification, and multi-faceted spectroscopic analysis to confirm the identity and purity of the final product.
References
- 1. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloronicotinamide | 10366-35-5 [chemicalbook.com]
- 3. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 4. hmdb.ca [hmdb.ca]
- 5. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinamide(98-92-0) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(Methylthio)nicotinamide | C7H8N2OS | CID 2774544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Bioactivity Assays for 2-(Methylthio)nicotinamide Derivatives
This guide provides a comparative overview of essential bioactivity assay protocols for evaluating 2-(methylthio)nicotinamide derivatives, a class of compounds with emerging interest in cancer research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative data, and visual workflows to facilitate experimental design and interpretation.
Comparative Bioactivity Data
The antiproliferative activity of 2-(methylthio)nicotinamide derivatives and related nicotinamide analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparison. The following table summarizes the IC50 values for selected compounds from recent studies.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| Compound 12a | 2-(Methylthio)nicotinamide | HCT-116 (Colon) | 8.34 | [1][2] |
| HepG-2 (Liver) | 7.21 | [1][2] | ||
| MCF-7 (Breast) | > 50 | [1][2] | ||
| Compound 8 | Nicotinamide | HCT-116 (Colon) | 5.4 | [3] |
| HepG2 (Liver) | 7.1 | [3] | ||
| Compound 10 | Nicotinamide | HCT-116 (Colon) | 15.4 | [4] |
| HepG2 (Liver) | 9.8 | [4] | ||
| Compound 4d | Nicotinamide-based diamide | NCI-H460 (Lung) | 4.07 (µg/mL) | [5] |
| Compound 4h | Nicotinamide-based diamide | NCI-H460 (Lung) | 8.12 (µg/mL) | [5] |
| BHEPN | Nicotinamide | HepG2 (Liver) | 0.19 | [6] |
| MCF-7 (Breast) | 1.18 | [6] | ||
| Doxorubicin | Standard Chemotherapy | HCT-116 (Colon) | 0.43 | [1][2] |
| HepG-2 (Liver) | 0.51 | [1][2] | ||
| MCF-7 (Breast) | 0.62 | [1][2] | ||
| Sorafenib | Kinase Inhibitor | HCT-116 (Colon) | 9.30 | [3][4] |
| HepG2 (Liver) | 7.40 | [3][4] |
Note: Compound 12a is 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide. BHEPN is (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide. IC50 values for compounds 4d and 4h are reported in µg/mL.
Key Experimental Protocols
The following are detailed protocols for fundamental assays used to characterize the bioactivity of novel chemical entities like 2-(methylthio)nicotinamide derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][6]
Methodology
-
Cell Seeding : Plate cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the 2-(methylthio)nicotinamide derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[7]
-
Solubilization : Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][8]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][9] This assay is crucial for determining if a compound induces cell cycle arrest.
Methodology
-
Cell Culture and Treatment : Seed cells in 6-well plates (approx. 60-70% confluency) and incubate for 24 hours.[1] Treat the cells with the desired concentrations of the test compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Detach adherent cells using Trypsin-EDTA and combine them with the collected medium.[1]
-
Fixation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2] Store the fixed cells at -20°C for at least 2 hours.[1][2]
-
Staining : Centrifuge the fixed cells at 500-800 x g for 5 minutes and discard the ethanol.[1][2] Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[2]
-
Incubation : Incubate the cells in the dark at room temperature for 30 minutes.[2]
-
Flow Cytometry : Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[1] Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assessment by Western Blot
Western blotting is a powerful technique to detect specific proteins involved in the apoptosis signaling cascade. The cleavage of key proteins like PARP (Poly [ADP-ribose] polymerase) and caspases serves as a hallmark of apoptosis.[10]
Methodology
-
Cell Lysis : After treatment with the test compound, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Lysate Clarification : Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a suitable method like the BCA or Bradford assay.[2]
-
Sample Preparation : Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[2]
-
SDS-PAGE : Load equal amounts of protein (e.g., 10-15 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking : Block the membrane with a solution of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Antibody Incubation : Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[2]
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or cleavage.[2]
Visualizing Experimental Processes and Pathways
Diagrams generated using Graphviz provide clear visual representations of workflows and biological pathways, aiding in the comprehension of complex processes.
Caption: General experimental workflow for the bioactivity screening of novel compounds.
Caption: The Cyclin D/CDK4-6/Rb pathway, a potential target for cell cycle arrest.
Caption: A logical cascade for identifying lead compounds from a primary screen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-phenyl-2-(methylthio)nicotinamide and Structurally Related Bioactive Compounds
For Immediate Release
A comprehensive review of N-phenyl-2-(methylthio)nicotinamide and its analogs reveals a class of compounds with significant potential in agricultural and therapeutic applications. While direct experimental data for N-phenyl-2-(methylthio)nicotinamide is not publicly available, analysis of structurally similar compounds provides valuable insights into its potential bioactivity, positioning it as a candidate for further investigation as an antifungal or anticancer agent. This guide offers a comparative characterization based on available data for related nicotinamide derivatives, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties of Nicotinamide Derivatives
The physicochemical properties of nicotinamide derivatives are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and target engagement. A comparison of key properties for relevant compounds is presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference Compound |
| N-phenyl-2-(methylthio)nicotinamide (Predicted) | C₁₃H₁₂N₂OS | 244.32 | ~3.5 | Target Compound |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | C₁₃H₁₀ClFN₂OS | 296.75 | >3.0 | Antifungal Analog |
| Boscalid | C₁₈H₁₂Cl₂N₂O | 343.21 | 3.0 | SDHI Fungicide |
| Mycophenolic Acid | C₁₇H₂₀O₆ | 320.34 | 3.1 | IMPDH Inhibitor |
Comparative Biological Activity
Nicotinamide derivatives have demonstrated a broad spectrum of biological activities, most notably as antifungal and anticancer agents. The primary mechanisms of action identified for analogous compounds include the inhibition of succinate dehydrogenase (SDH) and inosine monophosphate dehydrogenase (IMPDH).
Antifungal Activity
A key analog, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , has been reported to exhibit moderate antifungal activity against the plant pathogens Rhizoctonia solani and Sclerotinia sclerotiorum[1][2]. While specific IC50 or MIC values for this compound are not detailed in the available literature, other N-phenyl nicotinamide derivatives have been extensively studied as SDH inhibitors. For instance, a series of nicotinamide derivatives were synthesized and evaluated for their in vitro antifungal activity against these same pathogens, with some compounds showing potent inhibition[3][4].
Table 1: Antifungal Activity of Selected Nicotinamide Derivatives
| Compound | Target Organism | Assay Type | Activity (IC50/EC50/MIC in µM or µg/mL) | Mechanism of Action | Reference |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani | Mycelial Growth Inhibition | Moderate Activity (qualitative) | Likely SDHI | [1][2] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | Moderate Activity (qualitative) | Likely SDHI | [1][2] | |
| Nicotinamide Derivative 3a-17 | Rhizoctonia solani | Mycelial Growth Inhibition | IC50 = 15.8 µM | SDHI | [3][4] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | IC50 = 20.3 µM | SDHI | [3][4] | |
| Nicotinamide Derivative 3l | Helminthosporium maydis | Mycelial Growth Inhibition | EC50 = 33.5 µM | SDHI | [5] |
| Rhizoctonia cerealis | Mycelial Growth Inhibition | EC50 = 21.4 µM | SDHI | [5] |
Anticancer Activity via IMPDH Inhibition
Thiophene-containing nicotinamide derivatives have been identified as prodrugs that are metabolized within cancer cells to potent inhibitors of IMPDH, an essential enzyme for the de novo synthesis of guanine nucleotides. This mechanism offers a targeted approach for cancer therapy. While N-phenyl-2-(methylthio)nicotinamide does not contain a thiophene ring, the structural similarity of the phenyl and thiophene rings suggests that IMPDH inhibition could be a potential, albeit less likely, mechanism of action to investigate.
Table 2: IMPDH Inhibition by a Nicotinamide Analog
| Compound | Cell Line | Assay Type | Activity (IC50 in µM) | Mechanism of Action | Reference |
| Thiophenyl Nicotinamide Derivative 9 | MPNST | Cell Viability | ~0.05 | IMPDH Inhibition | [6] |
Potential Signaling Pathways and Mechanisms of Action
The primary molecular targets for the bioactive analogs of N-phenyl-2-(methylthio)nicotinamide are key enzymes in cellular metabolism.
Succinate Dehydrogenase Inhibition: As part of the mitochondrial electron transport chain (Complex II) and the Krebs cycle, SDH is a critical enzyme for cellular respiration. Inhibition of SDH disrupts ATP production, leading to fungal cell death.
Figure 1: Proposed mechanism of action for antifungal nicotinamide derivatives as Succinate Dehydrogenase (SDH) inhibitors.
IMPDH Inhibition: This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH depletes the guanine nucleotide pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents to 2-(Methylthio)nicotinoyl chloride for amide synthesis
The formation of an amide bond is a fundamental transformation in organic synthesis, central to the production of pharmaceuticals, agrochemicals, and materials. While acyl chlorides, such as 2-(methylthio)nicotinoyl chloride, offer a highly reactive and direct route for this purpose, their use can be limited by their moisture sensitivity, harsh formation conditions, and the generation of corrosive byproducts like HCl.[1][2] This guide provides a comprehensive comparison of modern alternative coupling reagents that activate carboxylic acids under milder conditions, offering improved substrate compatibility, safety profiles, and operational simplicity for researchers, scientists, and drug development professionals.
Performance Comparison of Amide Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including reaction yield, prevention of side reactions (especially racemization of chiral centers), reaction time, and the solubility of byproducts. The choice of reagent can significantly impact the success of a synthesis, particularly with complex or sensitive substrates.[3][4] Below is a comparative summary of common alternatives to the traditional acyl chloride method.
Data Presentation: Quantitative Comparison of Common Coupling Reagents
| Reagent Class | Example Reagent(s) | Typical Yield (%) | Racemization Risk | Key Advantages | Key Disadvantages |
| Acyl Chloride (in situ) | Thionyl Chloride (SOCl₂), Oxalyl Chloride | 85-98 | High | High reactivity, low cost.[1] | Harsh conditions, generates HCl, limited functional group tolerance.[2] |
| Carbodiimides | EDC, DCC, DIC | 70-95 | Moderate (Reduced with additives like HOBt, Oxyma) | Widely used, cost-effective, water-soluble byproducts (EDC).[1][5] | DCC byproduct (DCU) is poorly soluble, potential for racemization.[6][7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | 90-99+ | Low | High efficiency, fast reaction rates, suitable for sterically hindered substrates.[3][8] | Higher cost, potentially explosive nature of benzotriazole-based reagents.[8] |
| Phosphonium Salts | PyBOP, BOP | 85-98 | Low | High reactivity, effective for difficult couplings. | BOP generates carcinogenic byproduct (HMPA); PyBOP is a safer alternative.[8] |
| Imidazolium-Based | N,N'-Carbonyldiimidazole (CDI) | 75-90 | Low | Mild conditions, gaseous byproducts (CO₂), easy workup.[2][9] | Less reactive than onium salts, may require longer reaction times. |
| Triazine-Based | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | 80-95 | Low | Effective in aqueous and alcoholic media, "green" chemistry applications.[9][10] | Substrate scope can be more limited compared to onium salts. |
Experimental Protocols
Detailed methodologies for key amide synthesis strategies are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: In Situ Acyl Chloride Formation and Amidation
This method involves the conversion of a carboxylic acid to its corresponding acyl chloride, which then reacts with an amine.
-
Step 1: Acyl Chloride Formation.
-
Suspend the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[11]
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at 0 °C.[11][12]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.[11]
-
-
Step 2: Amidation.
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture, allowing it to warm to room temperature, for 2-4 hours.
-
Upon completion, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude amide for purification.[13]
-
Protocol 2: Amide Synthesis using a Carbodiimide Reagent (EDC/HOBt)
This is a common one-pot procedure widely used in peptide synthesis and medicinal chemistry.
-
Dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and the amine (1.1 eq) in an appropriate solvent (e.g., DMF, DCM).[13]
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide.
Protocol 3: Amide Synthesis using a Uronium Salt Reagent (HATU)
Uronium salts like HATU are highly efficient and lead to fast reaction times with minimal racemization.[7]
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).[14]
-
Stir the mixture for 10-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring for completion.
-
Perform an aqueous workup similar to the carbodiimide protocol to isolate the crude product for purification.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Amide Coupling
Diagram 2: Comparison of Carboxylic Acid Activation Pathways
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-(Methylthio)nicotinamides
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 2-(methylthio)nicotinamides, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of potential impurities, the need for quantitative data, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing 2-(methylthio)nicotinamides.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity (% area), presence of non-volatile impurities, retention time. | High resolution, excellent for quantitative analysis, suitable for non-volatile and thermally labile compounds. | Requires reference standards for absolute quantification, solvent consumption. | Primary method for routine purity checks and quantitative determination of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Purity (% area), identification of volatile impurities, mass-to-charge ratio of analytes and fragments. | High sensitivity, excellent for identifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Identification of residual solvents and volatile byproducts. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to the signal. | Absolute purity determination, structural confirmation, identification and quantification of impurities without a reference standard for each impurity.[1] | Absolute quantification without the need for a specific reference standard of the analyte, non-destructive, provides structural information.[2][3] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, higher initial instrument cost. | Definitive determination of absolute purity and for certifying reference standards. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Percentage composition of C, H, N, and S. | Provides fundamental information about the elemental composition, can indicate the presence of inorganic impurities.[4][5] | Does not distinguish between the target compound and its isomers, provides no information on organic impurities, requires high sample purity for accurate results.[6] | Confirmation of the empirical formula of the pure compound. |
Potential Impurities in the Synthesis of 2-(methylthio)nicotinamide
A common synthetic route to 2-(methylthio)nicotinamide involves the nucleophilic aromatic substitution of a 2-halonicotinamide (e.g., 2-chloronicotinamide) with a sulfur nucleophile like sodium thiomethoxide. The nicotinamide moiety itself is often formed by the amidation of the corresponding nicotinic acid or its ester.[4] Based on these synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: 2-chloronicotinamide, nicotinic acid or its ester.
-
Reagent-Related Impurities: Sodium thiomethoxide, methanethiol, and its oxidation product, dimethyl disulfide.[7]
-
Byproducts: Nicotinic acid (from hydrolysis of the amide), and inorganic salts (e.g., NaCl).
-
Solvent Residues: Residual solvents used in the reaction and purification steps.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates the target compound from its non-volatile impurities based on their polarity. A reversed-phase C18 column is typically suitable for this class of compounds.
Experimental Protocol:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, use a calibration curve generated from a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is ideal for identifying and quantifying volatile impurities such as residual solvents and low molecular weight byproducts.
Experimental Protocol:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1-2 mg/mL.
-
Data Analysis: Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Calculate purity based on the area percentage of the main peak, or for more accurate quantification of specific impurities, use a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher.
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 2-(methylthio)nicotinamide into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the purity of synthesized 2-(methylthio)nicotinamides.
References
- 1. Page loading... [guidechem.com]
- 2. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]
- 3. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
cost-benefit analysis of using 2-(Methylthio)nicotinoyl chloride in synthesis
For researchers, scientists, and drug development professionals, the selection of synthetic routes and reagents is a critical decision that balances efficiency, cost, and safety. This guide provides an objective comparison of using 2-(Methylthio)nicotinoyl chloride for the synthesis of key amide intermediates versus alternative synthetic strategies. The analysis is supported by experimental data, detailed protocols, and a cost comparison of the required reagents.
Executive Summary
This compound is a reactive acyl chloride that can be employed in the synthesis of various amide-containing compounds. A primary application of analogous structures is in the synthesis of multi-kinase inhibitors like sorafenib. This guide evaluates the synthetic pathway involving this compound against two common alternative methods for forming the crucial urea/amide linkage in such molecules: the use of isocyanates and the use of coupling agents like N,N'-Carbonyldiimidazole (CDI).
While the acyl chloride route is a classic and often high-yielding approach, the use of more specialized reagents like isocyanates or the milder conditions offered by coupling agents present compelling alternatives. The cost-effectiveness of each route is highly dependent on the price and availability of the starting materials and reagents, as well as considerations of process safety and efficiency.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the synthesis of a common intermediate, N-methyl-4-(4-aminophenoxy)picolinamide, and its subsequent conversion to a sorafenib-like urea, comparing the use of a nicotinoyl chloride derivative with alternative methods.
Table 1: Comparison of Synthetic Routes for a Sorafenib-like Urea
| Metric | Route 1: Acyl Chloride Approach | Route 2: Isocyanate Approach | Route 3: CDI Coupling Approach |
| Key Reagent | This compound | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | N,N'-Carbonyldiimidazole (CDI) |
| Overall Yield | Good to High | High[1] | High |
| Reaction Conditions | Often requires inert atmosphere and handling of corrosive reagents | Can be performed at room temperature | Mild conditions, often at room temperature |
| Key Byproducts | HCl (needs to be scavenged by a base) | None | Imidazole (generally easy to remove) |
| Safety Considerations | Thionyl chloride is highly corrosive and toxic. Acyl chlorides are moisture-sensitive. | Isocyanates are toxic and potent lachrymators. | CDI is moisture-sensitive. |
Table 2: Estimated Reagent Cost Analysis (per mole of final product)
| Reagent | Route 1 (Acyl Chloride) | Route 2 (Isocyanate) | Route 3 (CDI) |
| 2-(Methylthio)nicotinic acid | ~$150-270 | - | - |
| Thionyl chloride | ~$15-20 | - | - |
| 4-Aminophenol | ~$5-10 | ~$5-10 | ~$5-10 |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | ~$30-40 | - |
| N,N'-Carbonyldiimidazole (CDI) | - | - | ~$40-70 |
| Estimated Total Key Reagent Cost | ~$165-300 | ~$35-50 | ~$45-80 |
Note: Prices are estimates based on commercially available data for laboratory-scale quantities and are subject to change. Bulk pricing for industrial applications may differ significantly.
Experimental Protocols
Route 1: Synthesis via this compound
This route involves the initial formation of the acyl chloride from the corresponding carboxylic acid, followed by amidation.
Step 1: Preparation of this compound
-
Materials: 2-(Methylthio)nicotinic acid, thionyl chloride, anhydrous Dichloromethane (DCM), magnetic stirrer, reflux condenser, heating mantle.
-
Procedure:
-
To a solution of 2-(methylthio)nicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The excess thionyl chloride and DCM are removed under reduced pressure to yield crude this compound, which is typically used in the next step without further purification.
-
Step 2: Amidation to form N-methyl-2-(methylthio)nicotinamide
-
Materials: this compound, methylamine solution (e.g., 2M in THF), triethylamine (TEA), anhydrous DCM, magnetic stirrer.
-
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous DCM is cooled to 0 °C in an ice bath.
-
A solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise to the stirred solution of the acyl chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-methyl-2-(methylthio)nicotinamide.
-
Route 2: Synthesis via Isocyanate
This is a common and efficient route for the synthesis of sorafenib and its analogs.
-
Materials: 4-(4-Aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, anhydrous Dichloromethane (DCM), magnetic stirrer.
-
Procedure:
-
To a stirred solution of 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) at room temperature.[2]
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting precipitate is collected by filtration, washed with DCM, and dried under vacuum to yield the final urea product.
-
Route 3: Synthesis via CDI Coupling
This method provides a milder alternative to the use of phosgene or isocyanates.
-
Materials: 4-chloro-3-(trifluoromethyl)aniline, N,N'-Carbonyldiimidazole (CDI), 4-(4-aminophenoxy)-N-methylpicolinamide, anhydrous Dimethyl sulfoxide (DMSO), magnetic stirrer.
-
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and CDI (1.0 eq) in DMSO and stir at 25 °C for 2 hours to form the intermediate imidazolyl-carbamate.
-
Add 4-(4-aminophenoxy)-N-methylpicolinamide (1.1 eq) to the reaction mixture and continue to stir for an additional 1 hour.
-
Pour the reaction mixture into water to precipitate the product.
-
The pH is adjusted, and the solid is collected by filtration, washed with water, and dried to yield the final product.
-
Mandatory Visualizations
Caption: A comparison of synthetic workflows for amide/urea formation.
Caption: The Raf/MEK/ERK signaling pathway and points of inhibition by sorafenib.
Cost-Benefit Analysis
Route 1: this compound
-
Benefits:
-
This is a classic and well-established method for amide bond formation.
-
Acyl chlorides are highly reactive, often leading to high yields and relatively short reaction times.
-
-
Costs:
-
The starting material, 2-(methylthio)nicotinic acid, is relatively expensive.
-
The use of thionyl chloride for the preparation of the acyl chloride introduces a hazardous and corrosive reagent, requiring special handling and safety precautions.
-
The reaction generates HCl as a byproduct, which must be neutralized with a base, adding to the reagent cost and potentially complicating the workup.
-
Route 2: Isocyanate
-
Benefits:
-
This route is often very direct and high-yielding.
-
The reaction can typically be run under mild conditions.
-
It avoids the need to prepare an acyl chloride in a separate step.
-
The cost of the key isocyanate reagent can be lower than the combined cost of the nicotinic acid and chlorinating agent in Route 1.
-
-
Costs:
-
Isocyanates are toxic and should be handled with care in a well-ventilated fume hood.
-
The availability of specific isocyanates may be a limiting factor for some syntheses.
-
Route 3: N,N'-Carbonyldiimidazole (CDI)
-
Benefits:
-
CDI is a milder coupling agent, making this route suitable for sensitive substrates.
-
The reaction conditions are generally mild, and the byproducts are easily removed.
-
It avoids the use of highly corrosive or toxic reagents like thionyl chloride and isocyanates.
-
-
Costs:
-
CDI is a relatively expensive coupling agent.
-
The reaction may require longer reaction times compared to the acyl chloride or isocyanate routes.
-
Conclusion
The choice between using this compound and its alternatives for the synthesis of amide-containing target molecules is a multifaceted decision.
-
For laboratory-scale synthesis where cost is a major driver and the necessary safety infrastructure is in place, the isocyanate approach (Route 2) appears to be the most cost-effective.
-
The acyl chloride route (Route 1), while potentially high-yielding, is hampered by the high cost of the starting nicotinic acid derivative and the safety considerations associated with thionyl chloride.
-
The CDI coupling method (Route 3) offers the mildest reaction conditions and is an excellent choice for sensitive substrates, but at a higher reagent cost.
For drug development professionals, the scalability of the chosen route is also a critical factor. While all three routes can be scaled up, the isocyanate and CDI routes may offer advantages in terms of process simplicity and safety at an industrial scale, avoiding the in-situ generation and handling of a highly reactive acyl chloride. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, the sensitivity of the substrates, and the available budget and resources.
References
A Researcher's Guide to Coupling Reagents for Nicotinamide Synthesis: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the efficient formation of an amide bond is a critical step in the synthesis of a vast array of molecules. The synthesis of nicotinamide, a vital precursor to the coenzyme NAD+, from nicotinic acid and ammonia is a classic example of amide bond formation. The choice of coupling reagent for this transformation significantly impacts reaction efficiency, yield, purity, and overall cost-effectiveness.
This guide provides an objective comparison of the efficacy of different classes of coupling reagents for the synthesis of nicotinamide and its derivatives. While direct, head-to-head comparative studies for nicotinamide synthesis using a wide array of modern coupling reagents are not extensively documented in the literature, this guide synthesizes available data for nicotinamide and analogous aromatic amide syntheses to provide a strong framework for reagent selection and experimental design.
General Mechanism of Amide Bond Formation
The fundamental principle behind the use of coupling reagents is the activation of the carboxylic acid group of nicotinic acid, making it more susceptible to nucleophilic attack by ammonia. The general mechanism involves the formation of a highly reactive intermediate, which is then readily displaced by the amine.
Caption: General mechanism of amide bond formation using a coupling reagent.
Comparative Analysis of Coupling Reagents
The selection of an optimal coupling reagent depends on several factors, including the scale of the reaction, the sensitivity of the substrates to side reactions, and cost considerations. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.
| Coupling Reagent Class | Example Reagents | Typical Yield (Analogous Aromatic Amides) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, EDC, DIC | 70-95% | 2-24 hours | Cost-effective, readily available. | Can lead to racemization (mitigated by additives), byproduct removal can be challenging (DCC). |
| Phosphonium Salts | PyBOP, BOP | 85-95% | 1-4 hours | High efficiency, low racemization, byproducts are generally water-soluble. | Higher cost than carbodiimides, BOP byproduct is carcinogenic. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | 90-98% | 30 min - 2 hours | Very high reactivity and yields, fast reaction times, low racemization. | Higher cost, can react with the amine if not pre-activated. |
Disclaimer: The yield and reaction time data presented in this table are based on the synthesis of various aromatic amides and should be considered as representative values. Actual results for nicotinamide synthesis may vary depending on specific reaction conditions.
In-Depth Look at Coupling Reagent Classes
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most traditional and cost-effective coupling reagents.[1][2] They activate carboxylic acids by forming an O-acylisourea intermediate.[3][4]
Advantages:
-
Low cost and wide availability.[1]
-
Effective for a broad range of substrates.
Disadvantages:
-
Risk of racemization, especially in peptide synthesis, which can be minimized by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can complicate product purification.[1] EDC forms a water-soluble urea byproduct, which is easier to remove.[1]
Phosphonium Salts
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents that generate active esters in situ.
Advantages:
-
High coupling efficiency and rapid reaction rates.
-
Lower risk of racemization compared to carbodiimides without additives.
-
The byproducts are generally water-soluble, simplifying purification.
-
They do not react with the amine component, which is an advantage in certain applications.[3]
Disadvantages:
-
Higher cost compared to carbodiimides.
-
The older reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP was developed as a safer alternative.
Uronium/Aminium Salts
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and COMU, are among the most powerful coupling reagents available.[5] They are known for their high reactivity and the ability to facilitate difficult couplings.[5]
Advantages:
-
Extremely fast reaction times and very high yields.[6]
-
Low propensity for racemization.[5]
-
COMU is considered a safer and "greener" alternative to HBTU and HATU, which have explosive properties.[7]
Disadvantages:
-
Highest cost among the common coupling reagents.
-
Uronium-based reagents can react with the amine if the carboxylic acid is not pre-activated, leading to the formation of an inactive guanidinium byproduct.
Experimental Protocols
The following are generalized protocols for the synthesis of nicotinamide from nicotinic acid using different classes of coupling reagents. Researchers should optimize these conditions for their specific needs.
Experimental Workflow for Comparing Coupling Reagents
Caption: A generalized experimental workflow for comparing the efficacy of different coupling reagents.
Protocol 1: Nicotinamide Synthesis using EDC/HOBt
This protocol is adapted from a general procedure for the synthesis of nicotinamide derivatives.
Materials:
-
Nicotinic acid
-
Ammonia source (e.g., ammonium chloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve nicotinic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Add the ammonia source (1.2 eq.) and DIPEA (2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Nicotinamide Synthesis using a Phosphonium Salt (e.g., PyBOP)
Materials:
-
Nicotinic acid
-
Ammonia source
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve nicotinic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Add the ammonia source (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Add PyBOP (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Protocol 3: General Procedure for Nicotinamide Synthesis using a Uronium Salt (e.g., HATU)
Materials:
-
Nicotinic acid
-
Ammonia source
-
HATU
-
A non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous DMF
Procedure:
-
In a separate flask, pre-activate the nicotinic acid by dissolving it (1.0 eq.) in anhydrous DMF and adding HATU (1.0 eq.) and DIPEA (2.0 eq.). Stir for 5-10 minutes.
-
In the main reaction flask, dissolve the ammonia source (1.1 eq.) in anhydrous DMF.
-
Slowly add the pre-activated nicotinic acid solution to the ammonia solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Conclusion
The choice of a coupling reagent for nicotinamide synthesis is a critical decision that balances efficacy, cost, and ease of use. For large-scale, cost-sensitive syntheses, carbodiimides like EDC in combination with an additive such as HOBt offer a reliable and economical option. When higher yields, faster reaction times, and minimization of side products are paramount, phosphonium salts such as PyBOP provide an excellent balance of reactivity and safety. For the most challenging applications where maximum efficiency and speed are required, uronium salts like HATU or the safer alternative COMU are the reagents of choice, albeit at a higher cost. The provided protocols offer a starting point for the synthesis of nicotinamide, and optimization of these conditions will be key to achieving the desired outcome for any specific research or development goal.
References
- 1. peptide.com [peptide.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Spectroscopic Analysis of Byproducts in 2-(Methylthio)nicotinamide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of amide-containing compounds is a cornerstone of modern chemistry. The formation of the amide bond, however, is often accompanied by the generation of byproducts that can complicate purification and reduce yields. This guide provides a comparative analysis of byproducts stemming from reactions involving 2-(Methylthio)nicotinoyl chloride and its corresponding carboxylic acid, 2-(methylthio)nicotinic acid, offering insights into alternative synthetic routes and the spectroscopic characterization of potential impurities.
The use of this compound, a reactive acyl chloride, is a common method for the synthesis of 2-(methylthio)nicotinamides. While efficient, this method can be susceptible to side reactions, particularly in the presence of moisture or complex substrates. An alternative and widely used approach involves the direct coupling of 2-(methylthio)nicotinic acid with an amine using a coupling reagent. This guide will delve into the potential byproducts of both methodologies, with a focus on their spectroscopic signatures.
Comparison of Synthetic Routes and Potential Byproducts
The choice of synthetic strategy for forming the amide bond with the 2-(methylthio)nicotinoyl moiety significantly influences the byproduct profile. Activating the carboxylic acid of 2-(methylthio)nicotinic acid can be achieved through conversion to the acyl chloride or by using in situ coupling reagents.
Route A: The Acyl Chloride Method
This traditional approach involves the conversion of 2-(methylthio)nicotinic acid to this compound, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine.
Potential Byproducts:
While direct spectroscopic data for byproducts of this compound reactions is scarce in publicly available literature, general knowledge of acyl chloride chemistry suggests the following potential impurities:
-
Unreacted 2-(methylthio)nicotinic acid: Incomplete conversion to the acyl chloride will result in the presence of the starting carboxylic acid.
-
Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze back to 2-(methylthio)nicotinic acid.
-
Side reactions with the amine: Excess amine can lead to the formation of salts and other complex mixtures.
Route B: The Coupling Reagent Method
This method avoids the isolation of the often-unstable acyl chloride by activating 2-(methylthio)nicotinic acid in the presence of the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).
A Notable Byproduct: N-Acyl-N,N'-dicyclohexylurea
A well-documented byproduct in DCC-mediated couplings is the formation of N-acyl-N,N'-dicyclohexylurea. This occurs through the rearrangement of the O-acylisourea intermediate. In the context of our target molecule, this would be N-(2-(methylthio)nicotinoyl)-N,N'-dicyclohexylurea .
Spectroscopic Data of Key Compounds and Byproducts
Clear identification of byproducts relies on a thorough analysis of spectroscopic data. Below is a summary of available and expected spectroscopic characteristics for the key compounds.
Table 1: Spectroscopic Data Summary
| Compound Name | Spectroscopic Technique | Key Spectroscopic Features |
| 2-(Methylthio)nicotinic acid | ¹H NMR | Signals corresponding to the pyridine ring protons and the methylthio group. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, pyridine ring carbons, and the methylthio carbon. | |
| IR | Characteristic C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. | |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | |
| N,N'-Dicyclohexylurea (DCU) | ¹H NMR (DMSO-d₆, 400 MHz) | δ = 5.57 (d, 2H), 3.31 (m, 2H), 1.72 (m, 4H), 1.62 (m, 4H), 1.51 (m, 2H), 1.25-0.99 (m, 10H)[1] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ = 156.7, 49.2, 34.0, 25.6, 25.0[1] | |
| IR | Strong C=O stretching band of the urea, N-H stretching and bending vibrations. | |
| Mass Spectrometry | Molecular ion peak at m/z 224.35. | |
| N-(2-(methylthio)nicotinoyl)-N,N'-dicyclohexylurea | ¹H NMR (Predicted) | Signals from the 2-(methylthio)nicotinoyl group and two distinct sets of signals for the dicyclohexyl groups. |
| ¹³C NMR (Predicted) | Resonances for the urea and amide carbonyls, the pyridine ring, the methylthio group, and the cyclohexyl rings. | |
| IR (Predicted) | Two distinct C=O stretching bands (amide and urea), N-H stretching, and aromatic vibrations. | |
| Mass Spectrometry (Predicted) | Molecular ion peak corresponding to the combined mass of 2-(methylthio)nicotinic acid and DCC. |
Experimental Protocols
General Procedure for Amide Synthesis via Acyl Chloride (Route A)
-
Formation of this compound: To a solution of 2-(methylthio)nicotinic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. The reaction is typically stirred at room temperature or refluxed until completion. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF). The solution is cooled to 0 °C, and the desired amine, along with a non-nucleophilic base (e.g., triethylamine or pyridine), is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then washed with aqueous solutions to remove salts and unreacted starting materials, dried over an anhydrous salt, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
General Procedure for Amide Synthesis via DCC Coupling (Route B)
-
To a solution of 2-(methylthio)nicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add the desired amine and N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by column chromatography to separate the desired amide from any remaining DCU and the N-acyl-N,N'-dicyclohexylurea byproduct.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Reaction pathways for amide synthesis.
Caption: General experimental workflow.
Conclusion
The synthesis of 2-(methylthio)nicotinamides can be successfully achieved through both the acyl chloride and coupling reagent methods. However, an awareness of potential byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product. While the acyl chloride route may be complicated by the reagent's moisture sensitivity, the DCC coupling method is known to produce N-acylurea impurities. A thorough spectroscopic analysis of the crude reaction mixture and purified fractions is essential for identifying and characterizing these byproducts, ultimately leading to more robust and efficient synthetic protocols. Further research into the specific byproducts of this compound reactions would be highly beneficial to the scientific community.
References
A Comparative Guide to In Vitro Testing of Novel Bcl-3 Inhibitors Synthesized from 2-(Methylthio)nicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of a novel, hypothetical Bcl-3 inhibitor, herein referred to as Compound X , synthesized from 2-(Methylthio)nicotinoyl chloride, against other known Bcl-3 inhibitors. The data presented is compiled from established methodologies in the field to offer a framework for the evaluation of new therapeutic agents targeting the Bcl-3 signaling pathway.
Introduction to Bcl-3 Inhibition
B-cell lymphoma 3 (Bcl-3) is a proto-oncogene implicated in the progression of various cancers, including colorectal, breast, and prostate cancer.[1][2][3] Its role extends beyond its initial identification as a regulator of the NF-κB signaling pathway to include interactions with other key oncogenic pathways such as WNT/β-catenin, STAT3, and c-Myc.[1][4][5] The multifaceted role of Bcl-3 in promoting tumor cell proliferation, survival, and metastasis makes it a compelling target for cancer therapy.[1][6] This guide focuses on the in vitro characterization of Compound X, a novel Bcl-3 inhibitor, in comparison to other recently developed inhibitors.
Comparative Analysis of Bcl-3 Inhibitors
The following table summarizes the in vitro efficacy of Compound X alongside other known Bcl-3 inhibitors, providing a clear comparison of their performance across key experimental assays.
Table 1: In Vitro Performance of Bcl-3 Inhibitors
| Inhibitor | Target | IC50 (Binding Assay) | Cell Proliferation Inhibition (GI50) | Apoptosis Induction (Fold Change) | Cell Migration Inhibition |
| Compound X | Bcl-3 | 5 µM | 10 µM (MCF-7) | 3.5 | 60% at 10 µM |
| BCL3ANT | Bcl-3 | Not Reported | ~20 µM (Melanoma cells)[7] | Not Reported | Significant inhibition[7] |
| JS6 | Bcl-3/NF-κB1 | Not Reported | Reduction in colony formation[6] | Not Reported | Reduction in cancer cell migration[6] |
| TNAT-101 | Bcl-3 | Not Reported | Reduced tumor burden in xenografts[8] | Not associated with apoptosis[8] | Not Reported |
Note: Data for Compound X is hypothetical and for illustrative purposes. Data for other inhibitors is based on published findings.
Bcl-3 Signaling Pathway
The following diagram illustrates the central role of Bcl-3 in various oncogenic signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of Bcl-3 inhibitors.
Caption: Bcl-3 integrates signals from multiple pathways to drive cancer cell proliferation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Bcl-3 Protein Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to disrupt the interaction between Bcl-3 and its binding partners (e.g., p50 homodimers).
Protocol:
-
Reagents: Purified recombinant human Bcl-3 protein, fluorescently labeled p50 peptide, assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure:
-
Add a fixed concentration of fluorescently labeled p50 peptide to the wells of a black 384-well plate.
-
Add serial dilutions of the test inhibitor (e.g., Compound X) to the wells.
-
Add a fixed concentration of Bcl-3 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescently labeled peptide from Bcl-3.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Lines: Use relevant cancer cell lines with known Bcl-3 expression (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Determine the GI50 (Growth Inhibition 50) value, the concentration of the inhibitor that causes a 50% reduction in cell growth.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
Protocol:
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test inhibitor for 24-48 hours.
-
Add a luminogenic caspase-3/7 substrate to the wells.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Express the results as a fold change in caspase activity compared to untreated control cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells.[7]
Protocol:
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing the test inhibitor or vehicle control.
-
Image the wound at 0 hours and after 24-48 hours.
-
-
Data Analysis: Measure the area of the wound at different time points and calculate the percentage of wound closure.
Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for the in vitro evaluation of a novel Bcl-3 inhibitor.
Caption: A streamlined workflow for the in vitro evaluation of novel Bcl-3 inhibitors.
Conclusion
This guide provides a foundational framework for the in vitro testing and comparison of novel Bcl-3 inhibitors synthesized from precursors like this compound. The presented data tables, signaling pathway diagrams, and detailed experimental protocols are intended to assist researchers in the systematic evaluation of new chemical entities targeting Bcl-3. The development of potent and selective Bcl-3 inhibitors holds significant promise for advancing cancer therapy.
References
- 1. Multifaceted roles for BCL3 in cancer: a proto-oncogene comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. BCL-3 promotes a cancer stem cell phenotype by enhancing β-catenin signalling in colorectal tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of a Novel Antimetastatic Bcl3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a small molecule that inhibits Bcl-3-mediated cyclin D1 expression in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study confirms BCL3 as therapeutic target in metastatic prostate cancer | BioWorld [bioworld.com]
A Comparative Guide to the Kinetics of 2-(Methylthio)nicotinoyl Chloride and Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic aspects of the reaction between 2-(Methylthio)nicotinoyl chloride and various amines. Due to the absence of direct kinetic studies for this specific compound in published literature, this guide establishes a framework for understanding its reactivity through comparisons with analogous acyl chlorides, namely nicotinoyl chloride and substituted benzoyl chlorides. We present theoretical predictions, comparative quantitative data from related reactions, detailed experimental protocols for kinetic analysis, and a look at alternative acylation reagents.
Predicted Reactivity of this compound
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of substituents on the aromatic ring.
Electronic Effects of the 2-(Methylthio) Group:
The 2-(methylthio) group (-SMe) on the nicotinoyl chloride ring is expected to influence the reaction rate through a combination of inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can be donated into the pyridine ring through resonance (+R effect).
This electron-donating character is expected to decrease the electrophilicity of the carbonyl carbon in this compound compared to the unsubstituted nicotinoyl chloride. Consequently, the reaction with amines is predicted to be slower than that of nicotinoyl chloride under identical conditions.
Comparative Kinetic Data
To contextualize the predicted reactivity of this compound, it is useful to examine the kinetic data for the acylation of amines with related acyl chlorides. The reaction is typically second-order overall, first-order with respect to the acyl chloride and first-order with respect to the amine.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Benzoyl Chloride with Various Amines in Acetonitrile at 25°C
| Amine | Structure | k₂ (M⁻¹s⁻¹) |
| Piperidine | c-C₅H₁₀NH | 1.8 x 10⁵ |
| Pyrrolidine | c-C₄H₈NH | 1.1 x 10⁶ |
| Morpholine | O(CH₂CH₂)₂NH | 3.1 x 10⁴ |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 2.5 x 10⁴ |
| Aniline | C₆H₅NH₂ | 6.1 x 10⁻¹ |
Data extrapolated from studies on the rates of reaction of amine picrates with benzoyl chloride.[1]
Table 2: Relative Reactivity of Substituted Benzoyl Chlorides with Aniline
| Substituent (para) | Hammett Constant (σp) | Relative Rate (k/kH) |
| -NO₂ | +0.78 | ~30 |
| -Cl | +0.23 | ~3 |
| -H | 0.00 | 1 |
| -CH₃ | -0.17 | ~0.5 |
| -OCH₃ | -0.27 | ~0.3 |
This table illustrates the general trend that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.
Comparison with Alternative Acylating Agents
While acyl chlorides are highly reactive, several other classes of reagents can be used for amine acylation, each with distinct advantages and disadvantages.
Table 3: Qualitative Comparison of Common Acylating Agents
| Acylating Agent | General Structure | Relative Reactivity | Byproduct | Key Advantages | Key Disadvantages |
| Acyl Chlorides | RCOCl | Very High | HCl | High reactivity, readily available. | Corrosive byproduct, can lead to side reactions. |
| Acid Anhydrides | (RCO)₂O | High | RCOOH | Less reactive than acyl chlorides, less corrosive byproduct. | May require higher temperatures or catalysts. |
| Activated Esters | RCO-X (e.g., NHS ester) | Moderate | HX | High selectivity for amines, mild conditions. | Often require pre-synthesis, can be expensive. |
| Carboxylic Acids + Coupling Agents | RCOOH + Reagent | Variable | Varies | Avoids handling of highly reactive agents. | Requires stoichiometric coupling agents, purification can be complex. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable kinetic data. For the rapid reaction between an acyl chloride and an amine, a stopped-flow UV-Vis spectrophotometry setup is highly recommended.[2][3][4][5]
Protocol: Kinetic Analysis of the Reaction of this compound with an Amine using Stopped-Flow UV-Vis Spectrophotometry
1. Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and a selected amine under pseudo-first-order conditions.
2. Materials:
-
This compound
-
Amine of interest (e.g., aniline, n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Syringes and other necessary glassware, all oven-dried.
3. Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the product amide and ensure that the reactants have minimal absorbance at this wavelength. This can be done by running a full UV-Vis spectrum of a solution of the purified product.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mM).
-
Prepare a series of stock solutions of the amine in the same solvent at concentrations that are at least 10-fold higher than the acyl chloride concentration (e.g., 10 mM, 20 mM, 40 mM, 80 mM). This ensures pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Equilibrate the stopped-flow instrument and the reactant solutions to the desired temperature (e.g., 25°C).[2]
-
Load one syringe of the stopped-flow apparatus with the this compound solution and the other syringe with one of the amine solutions.[3]
-
Rapidly mix the two solutions by triggering the instrument. The instrument will automatically record the increase in absorbance at the predetermined λ_max as a function of time.[4]
-
Repeat the experiment for each of the different amine concentrations.
-
-
Data Analysis:
-
For each amine concentration, the reaction will follow pseudo-first-order kinetics. Plot the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
To determine the second-order rate constant (k₂), plot k_obs versus the concentration of the amine. The slope of this line will be k₂.
-
Visualizations
Caption: General mechanism for the reaction of this compound with a primary amine.
Caption: Workflow for the kinetic analysis of amine acylation using stopped-flow spectrophotometry.
References
Safety Operating Guide
Safe Disposal of 2-(Methylthio)nicotinoyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-(Methylthio)nicotinoyl chloride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 97936-43-1[1][2] |
| Molecular Formula | C₇H₆ClNOS[1][2] |
| Molecular Weight | 187.641 g/mol [1] |
| Melting Point | 88-91°C[2] |
| Form | Powder[2] |
| Color | Very pale yellow[2] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive solid that is acidic and organic.[1] It can cause severe skin burns and eye damage, and may also cause respiratory irritation.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[3][5]
Experimental Protocol for Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[6] Cover drains if necessary.[6][7]
-
Cleanup:
-
For dry spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4]
-
For spills that have been wetted, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
-
Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the collected waste and contaminated materials through a licensed waste disposal company.
Proper Disposal Procedure
The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.
-
Waste Characterization: The waste is classified as a corrosive, acidic, organic solid.
-
Containerization:
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste in a designated, locked-up, and well-ventilated area, away from incompatible materials.[6][7]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[5][6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-(Methylthio)nicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-(Methylthio)nicotinoyl chloride (CAS: 97936-43-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This compound is a corrosive solid that reacts with moisture and should be handled with appropriate precautions.
Hazard Identification and Classification
This compound is classified as a corrosive solid that is acidic and organic.[1] It causes severe skin burns and eye damage.[2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | GHS05 Corrosion | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage, Category 1 | GHS05 Corrosion | Danger | H318: Causes serious eye damage.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes and fumes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] A lab coat or chemical-resistant apron is also required.[5] | Prevents skin contact which can lead to severe burns. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3][6] | Avoids inhalation of corrosive dust and vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and operational.[7]
-
Work exclusively within a certified chemical fume hood.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Have a spill kit with a dry absorbent material (e.g., sand, vermiculite) readily available.[8]
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][7]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Neutralization of Small Quantities :
-
Under an inert atmosphere and in a chemical fume hood, slowly add the compound to a stirred, cold solution of sodium bicarbonate or a similar weak base.
-
Continue stirring for several hours to ensure complete neutralization.
-
The resulting mixture should be collected in a labeled hazardous waste container.[8]
-
-
Waste Collection :
-
Final Disposal :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
